Dysprosium(III) sulfate octahydrate
Description
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Structure
2D Structure
Properties
CAS No. |
10031-50-2 |
|---|---|
Molecular Formula |
DyH4O5S |
Molecular Weight |
278.60 g/mol |
IUPAC Name |
dysprosium;sulfuric acid;hydrate |
InChI |
InChI=1S/Dy.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
MEFSPUQSEDCDFO-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3] |
Canonical SMILES |
O.OS(=O)(=O)O.[Dy] |
Origin of Product |
United States |
Synthesis Methodologies and Mechanistic Investigations of Dysprosium Iii Sulfate Octahydrate
Conventional Aqueous Solution Routes
The most common and well-established methods for preparing dysprosium(III) sulfate (B86663) octahydrate involve reactions in aqueous solutions. These routes are favored for their relative simplicity and scalability.
Acid-Base Neutralization from Dysprosium Precursors
A primary method for synthesizing dysprosium(III) sulfate octahydrate is the acid-base neutralization reaction between a dysprosium precursor, typically dysprosium(III) oxide (Dy₂O₃), and sulfuric acid (H₂SO₄). The reaction proceeds as follows:
Dy₂O₃ + 3H₂SO₄ + 5H₂O → Dy₂(SO₄)₃·8H₂O
This reaction is a straightforward and widely used laboratory and industrial preparation method.
The efficiency and yield of the synthesis are highly dependent on the careful control of several reaction parameters.
| Parameter | Optimized Range | Rationale |
| Sulfuric Acid Concentration | 20-30% (w/w) | Minimizes side reactions and ensures the complete dissolution of dysprosium(III) oxide. |
| Reaction Temperature | 80-100°C | Accelerates the reaction kinetics, leading to higher yields (>95%) within a shorter timeframe (4-6 hours). |
| Stoichiometry | 1:3 molar ratio (Dy₂O₃:H₂SO₄) | Prevents the presence of unreacted starting materials in the final product. |
This table presents the optimized parameters for the synthesis of this compound via acid-base neutralization.
Following the initial reaction, purification steps are critical for obtaining a high-purity product. Filtration is employed to remove any unreacted solid impurities. The resulting filtrate is then typically evaporated at a controlled temperature (around 60°C) to induce crystallization of the this compound.
Further purification to remove other lanthanide contaminants, which are often present in the dysprosium oxide precursor, can be achieved through techniques like solvent extraction. The use of 0.5 M di(2-ethylhexyl)phosphoric acid (D2EHPA) in kerosene (B1165875) is an effective method for the selective separation of dysprosium ions.
Advanced Synthetic Approaches
In addition to conventional methods, advanced synthetic strategies have been developed to afford greater control over the physical properties of this compound, particularly its crystallinity.
Hydrothermal Synthesis for Crystallinity Control
Hydrothermal synthesis is a powerful technique that utilizes high-pressure and high-temperature conditions to produce highly crystalline materials. In the context of this compound, this method offers significant advantages over ambient pressure techniques.
The process typically involves heating the aqueous reaction mixture in a sealed vessel, leading to an increase in pressure. These conditions promote the growth of well-defined crystals with a lower density of defects.
| Parameter | Conditions | Advantages |
| Pressure | 15–20 bar | Reduces crystal defect density by up to 40% compared to ambient methods. |
| Temperature | 150–180°C | Suppresses the co-crystallization of impurities, leading to purities as high as 99.9%. |
| Duration | 24–48 hours | Allows for the formation of larger, more uniform crystals. |
This table outlines the typical conditions and resulting benefits of hydrothermal synthesis for this compound.
The enhanced crystallinity achieved through hydrothermal synthesis is a direct result of the unique solvent properties of water at elevated temperatures and pressures, which facilitate the dissolution and recrystallization processes, leading to a more ordered crystal lattice.
Impact of Pressure and Temperature on Crystal Morphology and Defect Density
The crystalline structure and quality of this compound are significantly influenced by the ambient pressure and temperature during its formation. Research into the high-pressure synthesis of dysprosium-containing compounds has revealed that these parameters can dictate the resulting crystal system and morphology. For instance, in the synthesis of a complex dysprosium oxyfluoride arsenate, applying a pressure of 8.5 kbar at 500°C resulted in the formation of large, cube-shaped colorless transparent single crystals with edge lengths of several hundred micrometers. nih.gov This indicates that high-pressure environments can promote the growth of well-defined, large crystals.
The crystal structure of this compound is monoclinic, with the space group C12/c1. researchgate.net The precise control of temperature during crystallization from an aqueous solution is crucial. Slow evaporation at room temperature is a common method to obtain single crystals suitable for X-ray diffraction analysis. researchgate.net The temperature gradient and rate of cooling or evaporation directly affect the supersaturation of the solution, which in turn governs the nucleation and growth rates. Rapid changes in temperature can lead to an increased density of crystal defects, such as dislocations and inclusions, whereas stable temperature conditions favor the formation of more perfect crystals.
The effect of pressure on the crystal structure of similar rare earth compounds, like cerium scandate (CeScO₃), has shown that high pressure can lead to anisotropic compression, where different crystal axes compress at different rates. researchgate.net While the perovskite structure of CeScO₃ remains stable up to 40 GPa, the unit cell parameters exhibit a clear pressure dependence. researchgate.net This highlights the profound impact of pressure on the lattice parameters and, by extension, the physical properties of the crystals. Although specific data for this compound under high pressure is not extensively detailed in the provided results, the principles observed in similar materials suggest that pressure can be a powerful tool to modify its crystal structure and reduce defect density.
| Parameter | Effect on Crystal Morphology and Defect Density |
| High Pressure | Can promote the growth of large, well-defined single crystals. nih.gov Influences unit cell parameters and can lead to anisotropic compression. researchgate.net |
| Controlled Temperature | Slow, controlled temperature changes (e.g., slow evaporation at room temperature) favor the growth of high-quality single crystals with low defect density. researchgate.net |
| Rapid Temperature Fluctuations | Can increase the density of crystal defects, such as dislocations and inclusions. |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods for the production of this compound, offering significant advantages in terms of reaction speed and energy consumption.
Microwave irradiation can dramatically accelerate the reaction kinetics of crystallization processes. In the synthesis of this compound, microwave-assisted methods have been shown to reduce reaction times by as much as 70% compared to conventional heating. This acceleration is attributed to dielectric heating, where the microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This bypasses the slower process of conventional heat transfer through vessel walls.
The energy efficiency of microwave synthesis is also a significant advantage. For the production of this compound, microwave-assisted synthesis can consume significantly less energy than conventional methods. This increased efficiency stems from the targeted heating of the reactants, which minimizes energy loss to the surroundings.
| Synthesis Method | Reaction Time | Energy Consumption |
| Conventional | 6 hours | 18 MJ/kg |
| Microwave-Assisted | 1.5 hours | 5 MJ/kg |
Data based on a comparative study of synthesis methods.
Beyond accelerating the reaction, microwave-assisted synthesis offers a degree of control over the physical properties of the resulting particles. The rapid nucleation induced by dielectric heating typically leads to the formation of finer particles with a higher surface area compared to those produced by conventional methods. For this compound, this can result in particle sizes in the range of 10–20 micrometers, compared to 50–100 micrometers from conventional synthesis. The ability to produce smaller, more uniform particles is advantageous for applications where high surface area and reactivity are desired.
Electrochemical Synthesis
Electrochemical methods provide an alternative route for the synthesis of dysprosium(III) sulfate, involving the direct use of metallic dysprosium.
The electrochemical synthesis of dysprosium(III) sulfate can be achieved through the anodic dissolution of metallic dysprosium in a sulfuric acid electrolyte. The fundamental process involves the oxidation of dysprosium metal at the anode:
Dy → Dy³⁺ + 3e⁻
Studies on the electrochemical behavior of dysprosium(III) ions, though often conducted in molten salt systems for electrodeposition purposes, provide insights into the redox processes. core.ac.uk In aqueous sulfuric acid, the dysprosium metal acts as a reactive anode, releasing Dy³⁺ ions into the solution, which then combine with sulfate ions to form dysprosium(III) sulfate. The efficiency and rate of this dissolution are dependent on factors such as the current density, electrolyte concentration, and temperature.
The Faradaic efficiency of an electrochemical process is a critical parameter, representing the ratio of the amount of a substance produced or consumed to the theoretical amount predicted by Faraday's laws of electrolysis. In the context of dysprosium dissolution, it quantifies how efficiently the applied electrical charge is used for the desired oxidation reaction. While specific studies on the Faradaic efficiency for dysprosium sulfate synthesis are not detailed in the provided results, research on other electrochemical systems, such as CO₂ reduction, highlights the complexity of its determination. acs.org The efficiency can be influenced by competing reactions, such as the hydrogen evolution reaction at the cathode, and the nature of the electrode-electrolyte interface. acs.org
2 Dy(s) + 3 H₂SO₄(aq) → Dy₂(SO₄)₃(aq) + 3 H₂(g) wikipedia.org
Further research would be needed to fully characterize the Faradaic efficiency and identify any short-lived intermediates under various electrochemical conditions for the synthesis of this compound.
Antisolvent Crystallization for Dysprosium(III) Sulfate Hydrates
Antisolvent crystallization is a method used to induce precipitation or crystallization of a solute from a solution by adding a second solvent, known as an antisolvent, in which the solute is less soluble. cnr.it This technique effectively reduces the solubility of the target compound in the mixed solvent system, leading to supersaturation and subsequent crystal formation. cnr.itresearchgate.net For inorganic salts like rare-earth sulfates, which are generally soluble in water, the addition of an organic solvent can significantly lower their solubility, making it a viable method for producing crystalline hydrates. cnr.itamericanelements.com
The effectiveness of an antisolvent is determined by its ability to reduce the solubility of the solute in the primary solvent. For aqueous solutions of metal sulfates, alcohols such as ethanol (B145695), methanol (B129727), and isopropanol (B130326) are commonly employed as antisolvents. researchgate.netdiva-portal.org The principle lies in the alteration of the solvent's polarity and its ability to solvate the salt ions.
Table 1: Common Antisolvents for Metal Sulfate Crystallization
| Antisolvent | Typical Application | Mechanism of Action |
|---|---|---|
| Ethanol | Crystallization of various metal sulfates from aqueous solutions. cnr.itresearchgate.net | Reduces the dielectric constant of the solvent mixture, lowering salt solubility. |
| Isopropanol | Production of high-grade nickel sulfate hexahydrate. diva-portal.org | Decreases the solubility of the inorganic salt, inducing precipitation. |
Seeding is a critical step in controlling the crystallization process, influencing product characteristics such as crystal size distribution, purity, and morphology. researchgate.net The introduction of seed crystals provides surfaces for crystal growth to occur, which can suppress spontaneous or secondary nucleation. diva-portal.orgresearchgate.net
The quantity of seeds added, or seed loading, has a direct impact on the final particle size. Generally, a higher seed loading provides a larger total surface area for growth, which can lead to smaller and more uniform product crystals, as the available solute is distributed among a greater number of crystals. researchgate.net This approach can also improve filtration performance and suppress unwanted agglomeration. researchgate.net Conversely, in some systems, an increase in particle size has been observed with higher seed loading, attributed to the agglomeration of smaller particles formed at high supersaturation levels. researchgate.net In the crystallization of nickel sulfate, seeding, combined with a slow addition rate of a diluted antisolvent, was found to produce the highest purity crystals. diva-portal.org By carefully controlling the seed characteristics (size, morphology) and the seed loading, it is possible to direct the crystallization process towards a desired particle size and morphology, avoiding uncontrolled nucleation and ensuring product consistency. researchgate.net
Precursor Chemistry and Starting Materials for this compound Synthesis
Dysprosium(III) Oxide (Dy₂O₃) as a Primary Precursor
Dysprosium(III) oxide (Dy₂O₃) is a highly common and primary precursor for the synthesis of Dysprosium(III) sulfate. This pastel yellowish-greenish powder reacts with strong acids to form the corresponding Dysprosium(III) salts. wikipedia.org The most widely reported method for producing Dysprosium(III) sulfate involves the direct acid-base neutralization reaction of Dy₂O₃ with sulfuric acid (H₂SO₄).
The reaction proceeds according to the following equation: Dy₂O₃ + 3H₂SO₄ → Dy₂(SO₄)₃ + 3H₂O
To optimize this synthesis, specific reaction parameters are controlled to ensure complete reaction and high yield. The subsequent evaporation of the resulting solution allows for the crystallization of the hydrated salt, this compound (Dy₂(SO₄)₃·8H₂O).
Table 2: Optimized Parameters for Dy₂(SO₄)₃ Synthesis from Dy₂O₃
| Parameter | Recommended Value/Range | Rationale |
|---|---|---|
| H₂SO₄ Concentration | 20–30% (w/w) | Minimizes side reactions and ensures complete dissolution of the oxide. |
| Temperature | 80–100°C | Accelerates reaction kinetics, leading to high yields (>95%) within 4-6 hours. |
| Stoichiometry | 1:3 molar ratio (Dy₂O₃:H₂SO₄) | Prevents residual unreacted starting materials. |
Dysprosium(III) Chloride Hexahydrate as a Reactant
Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) is another key starting material in dysprosium chemistry. aemree.comwikipedia.org It is a water-soluble solid that serves as a versatile precursor for the preparation of other dysprosium salts, often through precipitation reactions. wikipedia.orgchemimpex.com For example, aqueous solutions of dysprosium chloride can be used to synthesize other dysprosium compounds like dysprosium(III) fluoride (B91410) by reacting it with a suitable fluoride salt. wikipedia.org
While direct reaction with sulfuric acid is less common than starting from the oxide, DyCl₃·6H₂O can be used to produce Dysprosium(III) sulfate. This could be achieved through a double displacement reaction with a soluble sulfate salt or by first converting the chloride to dysprosium hydroxide (B78521), Dy(OH)₃, by reacting it with a base. The resulting hydroxide can then be readily dissolved in sulfuric acid to form the sulfate salt. Its high solubility in water makes it a convenient starting point for aqueous-based synthesis routes. aemree.comchemimpex.com
Dysprosium(III) Nitrate (B79036) Pentahydrate in Combustion Synthesis Routes
Dysprosium(III) nitrate pentahydrate, Dy(NO₃)₃·5H₂O, is a highly water-soluble crystalline salt that serves as an important precursor, particularly in combustion synthesis. wikipedia.orgamericanelements.com This method is used to produce fine, homogeneous oxide powders and other materials. In a typical combustion synthesis, the metal nitrate acts as the oxidizer, while an organic fuel, such as urea (B33335) or glycine, acts as the reductant. The exothermic reaction, once initiated, is self-sustaining and rapidly produces the desired compound.
While primarily used to synthesize dysprosium oxide, Dysprosium(III) nitrate can also be utilized in routes to produce sulfates. wikipedia.orgchemimpex.com The nitrate is an excellent precursor for producing ultra-high purity compounds and nanoscale materials. americanelements.com In such a synthesis for sulfates, a sulfur-containing fuel or an additional sulfur source would be required in the reaction mixture. The thermal decomposition of the hydrated nitrate salt proceeds first to an oxynitrate (DyONO₃) before forming the oxide at higher temperatures, a property that is leveraged in these synthesis methods. wikipedia.org
Scalability and Industrial-Scale Production Methodologies
The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates the adoption of methodologies that are not only efficient and cost-effective but also scalable and safe. Modern chemical manufacturing increasingly relies on advanced reactor technologies to meet these demands.
Continuous Flow Reactor Systems for this compound Production
Continuous flow reactor systems represent a paradigm shift in the chemical synthesis of materials like this compound, moving away from traditional batch processing to a more streamlined and controlled manufacturing approach. europa.eu These systems involve the continuous pumping of reagents into a mixing point and then through a temperature-controlled reactor. europa.eu The inherent advantages of this technology, such as superior heat and mass transfer, allow for safer handling of highly exothermic reactions and lead to the development of faster, automated, and scalable procedures that yield high-purity products. europa.euucd.ie
The application of continuous flow chemistry is particularly beneficial for reactions that are difficult to control on a large scale in batch reactors. europa.eu The large surface-area-to-volume ratio in flow reactors facilitates efficient heat dissipation, which is crucial for maintaining optimal reaction conditions and preventing runaway reactions. europa.euucd.ie This precise control over parameters like temperature, pressure, and residence time ensures consistent product quality and high yields. mdpi.com
In the context of producing this compound, continuous flow reactors offer a robust solution for industrial-scale synthesis. Modern facilities employing this technology can achieve significant production capacities. For instance, a system can be designed to handle a flow rate of 10 liters per minute with a residence time of 2 hours. By maintaining an optimal sulfuric acid concentration of 28%, such a system can balance reactivity and safety, leading to a production capacity of up to 12 tons per month with a notable yield of 94%.
The adoption of continuous flow systems in the production of this compound underscores the industry's move towards more efficient, safer, and scalable manufacturing processes. This methodology not only enhances productivity but also ensures a consistent and high-purity supply of this critical chemical compound for its various research and industrial applications.
| Parameter | Value | Impact on Yield |
| Flow Rate | 10 L/min | Maximizes throughput |
| Residence Time | 2 hours | Ensures completion of the reaction |
| Acid Concentration | 28% H₂SO₄ | Balances reactivity and safety |
| Outcome | 12-ton/month capacity with 94% yield | |
| This table presents data on the industrial-scale production of this compound using continuous flow reactor systems. |
Structural Characterization and Crystallographic Analysis of Dysprosium Iii Sulfate Octahydrate
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline materials. frontiersin.org It provides detailed information regarding the phase composition, crystal structure, and microstructural properties of a sample by analyzing the diffraction pattern produced when X-rays interact with the material. its.ac.iducmerced.edu
Confirmation of Phase Purity and Crystallinity Index
The phase purity of bulk samples of Dysprosium(III) sulfate (B86663) octahydrate is routinely confirmed by comparing the experimentally obtained PXRD pattern with a reference pattern simulated from single-crystal X-ray diffraction data. mdpi.com A high degree of congruence between the peak positions and relative intensities of the two patterns indicates a monophasic sample, free from crystalline impurities or different hydrated forms. mdpi.com
The crystallinity of the material can be quantified through a crystallinity index, which compares the integrated intensity of crystalline peaks to the total intensity of the diffraction pattern (including any amorphous halo). For Dysprosium(III) sulfate octahydrate, a high degree of structural order is often observed, with reported XRD crystallinity indices as high as 0.98, where an ideal, perfectly crystalline material would have an index of 1.0.
Determination of Lattice Parameters and Comparison with Reference Data
Detailed crystallographic studies have established that this compound, Dy₂(SO₄)₃·8H₂O, crystallizes in the monoclinic system with the space group C12/c. researchgate.net This structure is isostructural with other lanthanide sulfate octahydrates, such as the terbium analogue. researchgate.net The precise lattice parameters determined from single-crystal X-ray diffraction provide a definitive reference for PXRD analysis.
The comparison of lattice parameters between isostructural lanthanide compounds reveals trends associated with the lanthanide contraction—the steady decrease in ionic radii across the lanthanide series. The unit cell volume of Dy₂(SO₄)₃·8H₂O is smaller than that of Tb₂(SO₄)₃·8H₂O, consistent with the smaller ionic radius of Dy³⁺ compared to Tb³⁺. researchgate.net
| Parameter | This compound | Terbium(III) Sulfate Octahydrate |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C12/c (No. 15) | C12/c (No. 15) |
| a (Å) | 13.469(2) | 13.493(3) |
| b (Å) | 6.695(1) | 6.714(1) |
| c (Å) | 18.202(3) | 18.231(3) |
| β (°) | 102.06(1) | 102.16(2) |
| Volume (ų) | 1605.1 | 1614.5 |
Crystallite Size Determination using X-ray Line-Broadening Techniques
The average size of the crystallites (or coherently scattering domains) within a polycrystalline sample can be estimated by analyzing the broadening of diffraction peaks. numberanalytics.com The observed width of a diffraction peak is a convolution of broadening from instrumental factors and broadening from the sample itself, which is primarily caused by small crystallite size and lattice strain. researchgate.net
To determine the crystallite size, the contribution from instrumental broadening must first be subtracted from the measured peak width. cambridge.org The remaining breadth, β, which is solely due to the crystallite size effect, can then be used in the Scherrer equation: numberanalytics.comcmich.edu
D = (K * λ) / (β * cos(θ))
Where:
D is the average crystallite size.
K is the Scherrer constant, a dimensionless shape factor typically close to 0.9.
λ is the wavelength of the X-ray radiation used.
β is the full width at half maximum (FWHM) of the diffraction peak after correcting for instrumental broadening, expressed in radians.
θ is the Bragg diffraction angle.
This technique is most accurate for crystallites in the nanometer to sub-micrometer range, as the line broadening becomes less pronounced and difficult to measure accurately for larger crystallites. cambridge.org
Vibrational Spectroscopy for Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for probing the local coordination environment of molecular groups within a crystal lattice. By analyzing the vibrational frequencies of the sulfate anions, insights into their bonding with the dysprosium cations can be obtained.
Assignment of Sulfate Coordination Bands
A free sulfate ion (SO₄²⁻) possesses tetrahedral (T_d) symmetry and exhibits four fundamental vibrational modes. Of these, only the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are infrared active. researchgate.net When the sulfate ion coordinates to a metal cation in a crystal, its symmetry is lowered. This reduction in symmetry causes the degenerate ν₃ and ν₄ modes to split and can render the symmetric stretching (ν₁) mode, which is IR-inactive in the free ion, active. researchgate.net
In the FTIR spectrum of this compound, the positions and splitting of the sulfate bands confirm its coordination to the Dy³⁺ ions. The asymmetric stretching and bending modes are observed around 1100 cm⁻¹ and 615 cm⁻¹, respectively. The splitting of these bands is indicative of a lower symmetry environment (such as C₃v) compared to the free ion, consistent with the sulfate acting as a ligand. researchgate.net
| Vibrational Mode | Symmetry (Free Ion) | Typical Frequency Range (cm⁻¹) | Observed Frequency in Dy₂(SO₄)₃·8H₂O (cm⁻¹) |
|---|---|---|---|
| ν₁ (Symmetric Stretch) | A₁ | ~980 | - |
| ν₂ (Symmetric Bend) | E | ~450 | - |
| ν₃ (Asymmetric Stretch) | F₂ | ~1100 | ~1100 |
| ν₄ (Asymmetric Bend) | F₂ | ~610 | ~615 |
Microscopic and Morphological Characterization
The morphology and nanoscale structure of this compound crystals can be investigated using electron microscopy techniques.
Scanning Electron Microscopy (SEM) for Particle Morphology Analysis
Transmission Electron Microscopy (TEM) for Nanoscale Structural Evaluation
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM and can be used to investigate the nanoscale structural features of this compound. TEM can reveal the presence of defects, dislocations, and other structural imperfections within the crystals. Furthermore, selected area electron diffraction (SAED) patterns obtained in the TEM can be used to confirm the crystal structure and orientation of the nanoparticles. As with SEM, specific TEM studies on this compound are not widely reported.
Purity Assessment Techniques in Structural Research
The purity of this compound is crucial for accurate structural characterization, especially for single-crystal X-ray diffraction studies. Several analytical techniques are employed to assess the purity of the compound.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique used to determine the presence of trace elemental impurities, particularly other lanthanides, which are often co-present with dysprosium.
Complexometric Titration: Titration with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is a classic method to quantify the dysprosium content and confirm the stoichiometry.
Thermogravimetric Analysis (TGA): TGA is used to verify the hydration state of the compound by measuring the mass loss corresponding to the eight water molecules upon heating.
X-ray Diffraction (XRD): Powder XRD is used to confirm the phase purity of the bulk sample by comparing the experimental diffraction pattern with the one calculated from the known crystal structure. The sharpness and intensity of the diffraction peaks also provide an indication of the crystallinity of the sample.
The combination of these techniques ensures that the crystals used for structural analysis are of high purity and free from significant defects or impurities that could compromise the quality of the crystallographic data.
Complexometric Titration for Dysprosium Content
Complexometric titration is a volumetric analysis method used to determine the concentration of metal ions. byjus.com For dysprosium(III), this technique involves titrating a solution of the dysprosium salt with a standard solution of a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). iaea.orgkau.edu.sa The reaction forms a stable, water-soluble dysprosium-EDTA complex.
The titration is performed at a specific pH, typically buffered to an alkaline medium, to ensure the quantitative formation of the metal-EDTA complex. du.edu.eg An appropriate metallochromic indicator, such as Eriochrome Black T (EBT) or Xylenol Orange, is used to signal the endpoint. byjus.com The indicator forms a colored complex with the free Dy³⁺ ions before the titration begins. As the EDTA titrant is added, it preferentially binds with the free Dy³⁺ ions. At the equivalence point, when all Dy³⁺ ions have been complexed by EDTA, the titrant removes the metal ion from the indicator complex, causing a distinct color change and marking the endpoint of the titration. byjus.comkau.edu.sa Direct complexometric methods have been successfully reported for the determination of Dy(III) in solutions. iaea.org
Table 1: Representative Data for Complexometric Titration of a Dysprosium(III) Sample This table illustrates the typical results from a direct titration of a 0.01 M Dysprosium(III) solution with a 0.01 M EDTA standard solution.
| Volume of EDTA Added (mL) | pDy (-log[Dy³⁺]) | Observation |
| 0.00 | 2.00 | Initial solution color (e.g., pink with EBT) |
| 10.00 | 2.30 | Color remains unchanged |
| 20.00 | 2.78 | Color remains unchanged |
| 24.50 | 3.70 | Approaching endpoint |
| 25.00 | 6.50 | Sharp change in pDy; endpoint reached |
| 25.50 | 9.30 | Color changes (e.g., to blue with EBT) |
| 30.00 | 9.97 | Color of free indicator persists |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Lanthanide Impurities
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique used for determining the concentrations of trace and ultra-trace elements. researchgate.net It is the preferred method for assessing the purity of rare-earth compounds like this compound by quantifying trace lanthanide impurities. The high-temperature argon plasma of the ICP-MS effectively ionizes the atoms from the sample, which are then separated by a mass spectrometer based on their mass-to-charge ratio. researchgate.net
This method can detect impurities at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt). nih.govthermofisher.com When analyzing high-purity dysprosium, it is crucial to monitor for the presence of adjacent lanthanides such as holmium (Ho), terbium (Tb), gadolinium (Gd), and erbium (Er), which often co-exist in the raw materials. The analysis may require specific protocols to handle polyatomic interferences, which can occur in complex, high-matrix samples. nih.gov For instance, the formation of oxides or hydroxides in the plasma can create species that interfere with the analyte isotopes, necessitating careful selection of isotopes or the use of collision/reaction cells. thermofisher.comnih.gov
Table 2: Typical ICP-MS Analysis of Trace Lanthanide Impurities in a High-Purity this compound Sample This table presents hypothetical data for the concentration of common lanthanide impurities found in a 99.99% pure dysprosium sample.
| Impurity Element | Isotope Monitored | Measured Concentration (mg/kg) | Method Detection Limit (MDL) (mg/kg) |
| Terbium (Tb) | ¹⁵⁹Tb | 2.5 | 0.01 |
| Gadolinium (Gd) | ¹⁵⁸Gd | 1.8 | 0.02 |
| Holmium (Ho) | ¹⁶⁵Ho | 4.1 | 0.01 |
| Erbium (Er) | ¹⁶⁶Er | 1.5 | 0.02 |
| Yttrium (Y) | ⁸⁹Y | 3.2 | 0.01 |
| Europium (Eu) | ¹⁵³Eu | <0.5 | 0.01 |
| Samarium (Sm) | ¹⁵²Sm | <0.5 | 0.02 |
Thermal Behavior and Decomposition Pathways of Dysprosium Iii Sulfate Octahydrate
Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Studies
Thermogravimetric analysis is a fundamental technique for understanding the thermal decomposition of dysprosium(III) sulfate (B86663) octahydrate by monitoring its mass change as a function of temperature.
Quantification of Hydration State and Water Loss Events
The TGA curve of Dy₂(SO₄)₃·8H₂O distinctly shows the loss of its eight water molecules of hydration in a stepwise manner. This indicates that the water molecules are not all bound with the same energy within the crystal lattice. For heavier lanthanide sulfates such as dysprosium, the dehydration process typically occurs in at least two distinct stages. This differential removal of water molecules provides insight into the structure of the hydrated salt, suggesting different coordination environments for the water molecules.
Mass Loss Profile and Temperature Ranges for Decomposition
Dy₂(SO₄)₃·8H₂O(s) → Dy₂(SO₄)₃(s) + 8H₂O(g) Dy₂(SO₄)₃(s) → Dy₂O₃(s) + 3SO₃(g) (or a mixture of SO₂ and O₂)
While specific, complete TGA data with precise mass loss percentages for each step remains somewhat elusive in publicly available literature, the general temperature ranges for these events can be inferred from studies on heavy rare earth sulfates. The dehydration to the anhydrous salt is generally completed at temperatures up to 295°C.
Differential Scanning Calorimetry (DSC) Investigations
Differential Scanning Calorimetry measures the heat flow associated with thermal transitions in a material as a function of temperature, providing complementary information to TGA.
Enthalpy Changes Associated with Dehydration Processes
The dehydration of dysprosium(III) sulfate octahydrate is an endothermic process, as energy is required to break the bonds between the water molecules and the dysprosium sulfate core. DSC analysis quantifies the enthalpy change (ΔH) associated with each dehydration step. Studies on analogous heavy rare earth p-toluenesulfonate hydrates show that the total dehydration enthalpy can vary significantly, indicating a range of bond strengths for the water molecules. researchgate.net For this compound, each endothermic peak in the DSC curve corresponds to a mass loss event observed in the TGA, confirming the energy input required for water removal.
Identification of Endothermic/Exothermic Events and Phase Transitions
The DSC curve for this compound would exhibit a series of endothermic peaks. The initial peaks correspond to the multi-step dehydration process. Following the complete removal of water, a further endothermic event at a significantly higher temperature would signify the decomposition of the anhydrous dysprosium(III) sulfate. This decomposition involves the breaking of the sulfate-metal bonds. The process is endothermic as it requires a substantial amount of energy to break down the stable sulfate structure into the oxide and gaseous sulfur oxides.
Mechanistic Elucidation of Thermal Decomposition
The thermal decomposition of this compound is a complex process involving a sequence of chemical and physical transformations. The mechanism begins with the release of water molecules. The varying temperatures at which water is lost suggest that some water molecules are directly coordinated to the dysprosium ion, while others may be held in the crystal lattice through hydrogen bonding.
Following dehydration, the decomposition of the anhydrous dysprosium(III) sulfate is initiated at higher temperatures. This step involves the breakdown of the sulfate ions (SO₄²⁻) into sulfur trioxide (SO₃) gas, which can further dissociate into sulfur dioxide (SO₂) and oxygen (O₂), and the concurrent formation of the more thermally stable dysprosium(III) oxide. The exact nature of the intermediate species and the kinetics of this decomposition are areas that warrant further detailed investigation.
Proposed Dehydration Mechanisms
The dehydration of inorganic salt hydrates like this compound is a complex process that can be described by various kinetic models. The loss of water molecules typically occurs in multiple, often overlapping, steps corresponding to the removal of differently bonded water molecules. While specific kinetic studies detailing the dehydration mechanism for Dy₂(SO₄)₃·8H₂O are not extensively documented in the surveyed literature, the process can be generally understood through established theoretical models.
Another model used to describe solid-state decomposition reactions is based on the Mapel Equation , which is a form of the general kinetic equation used in thermal analysis to determine kinetic parameters like activation energy and the reaction model. The applicability of such models to the specific steps of this compound dehydration would require detailed experimental data from techniques like thermogravimetric analysis (TGA). For many hydrated rare earth thiodiglycolates, the loss of crystallization water occurs in one or two distinct steps, a pattern that is also expected for the sulfate hydrates. iaea.org
Identification of Gaseous Products via FTIR
Evolved Gas Analysis (EGA) is a crucial technique for identifying the volatile products released during thermal decomposition. measurlabs.com By coupling a thermogravimetric analyzer with a Fourier-Transform Infrared (FTIR) spectrometer (TGA-FTIR), the gaseous species can be identified in real-time as the sample is heated. tainstruments.commdpi.com
For this compound, the decomposition process releases specific gaseous products at different temperature ranges:
H₂O: The initial mass loss observed at lower temperatures corresponds to the release of the eight water molecules of hydration. FTIR spectroscopy readily identifies water vapor by its characteristic rotational-vibrational bands.
SO₃ and SO₂: At significantly higher temperatures, the anhydrous sulfate decomposes. The sulfate ion (SO₄²⁻) breaks down, releasing sulfur trioxide (SO₃), which can further decompose to sulfur dioxide (SO₂) and oxygen (O₂). nih.gov The FTIR spectra of the evolved gas at these higher temperatures would show strong absorption bands corresponding to SO₂ and potentially SO₃. researchgate.net
The presence of CO₂ as an evolved gas is not expected from the decomposition of pure dysprosium(III) sulfate. Its detection would typically indicate the presence of carbonate impurities in the original sample.
Characterization of Intermediate Decomposition Products
The thermal decomposition of anhydrous rare earth sulfates proceeds through the formation of stable intermediate compounds, primarily rare earth oxysulfates. iaea.org Following the complete dehydration of Dy₂(SO₄)₃·8H₂O, the resulting anhydrous Dy₂(SO₄)₃ undergoes further decomposition at elevated temperatures.
The generally accepted pathway for heavy rare earth sulfates involves the formation of an oxysulfate:
Dy₂(SO₄)₃ (s) → Dy₂O₂SO₄ (s) + 2SO₃ (g) (or 2SO₂(g) + O₂(g))
The intermediate product, dysprosium oxysulfate (Dy₂O₂SO₄) , is more thermally stable than the anhydrous sulfate. Its formation represents a distinct plateau in thermogravimetric analysis curves. The existence of an oxysulfide intermediate, Dy₂O₂S , is less common during thermal decomposition in an oxidizing (air) or inert (nitrogen, argon) atmosphere. The formation of such sulfide-containing species would likely require specific reducing conditions.
The decomposition pathway for rare earth sulfates can be complex, and the exact nature of intermediates can be influenced by factors like the heating rate and the composition of the atmosphere.
Final Solid Products of Thermal Decomposition
Upon further heating to higher temperatures, the intermediate oxysulfate decomposes to form the most thermally stable solid product. For dysprosium, this final product is dysprosium(III) oxide (Dy₂O₃). The reaction is as follows:
Dy₂O₂SO₄ (s) → Dy₂O₃ (s) + SO₃ (g) (or SO₂(g) + ½O₂(g))
| Decomposition Step | Reactant | Solid Product | Gaseous Product(s) |
| Dehydration | Dy₂(SO₄)₃·8H₂O | Dy₂(SO₄)₃ | 8H₂O |
| Intermediate Formation | Dy₂(SO₄)₃ | Dy₂O₂SO₄ | SO₃, SO₂ |
| Final Decomposition | Dy₂O₂SO₄ | Dy₂O₃ | SO₃, SO₂ |
Table 1: Generalized Thermal Decomposition Pathway of this compound.
D.C. Electrical Conductivity Studies during Thermal Processes
The electrical conductivity of a material can change significantly during thermal processes, particularly when there are changes in phase, hydration state, and charge carrier mobility. For inorganic salt hydrates, the process of dehydration involves the removal of water molecules, which can exist as coordinated species or be mobile within the crystal lattice. acs.org This process can alter the ionic conductivity of the material. rsc.org
Studies on various inorganic hydrates have shown that electrical conductivity measurements can be a sensitive method for detecting phase transitions and dehydration steps. acs.org As the bound water is removed, there can be a decrease in conductivity if mobile protons from water contribute significantly. Conversely, structural changes and the increased mobility of lattice ions at higher temperatures can lead to an increase in conductivity. researchgate.net
However, specific studies on the D.C. electrical conductivity of this compound during its thermal decomposition are not widely available in the reviewed literature. Such an investigation would provide valuable insights into the movement of ions and the changes in the electrical properties of the intermediate and final products as they are formed.
Comparative Studies of Thermal Stability among Rare Earth Sulfates
The thermal stability of rare earth sulfates shows a discernible trend across the lanthanide series. This trend is generally correlated with the decreasing ionic radius of the REE³⁺ ion due to the lanthanide contraction. wikipedia.org
Generally, the decomposition temperature of the anhydrous sulfates to form oxysulfates, and subsequently the final oxides, tends to increase as the ionic radius of the rare earth element decreases (i.e., from Lanthanum to Lutetium). This means that the sulfates of the heavier rare earth elements, like dysprosium, are typically more thermally stable than those of the lighter rare earth elements. For instance, one study reported that lanthanum sulfate begins to decompose at 775°C, providing a benchmark for comparison. researchgate.net The thermal decomposition of different rare earth sulfates, such as those of cerium and samarium, also follows this multi-step process involving dehydration and intermediate oxysulfate formation. researchgate.net
The stability of the hydrated forms can also vary. The exact temperatures for dehydration and decomposition depend on the specific rare earth element and the experimental conditions, such as the atmosphere and heating rate. mdpi.com A comparative study of the thermal decomposition temperatures provides insight into the relative bond strengths and structural stabilities within the family of rare earth sulfates. mdpi.com
Electronic Structure and Optical/luminescence Properties of Dysprosium Iii Sulfate Octahydrate
Photoluminescence (PL) Spectroscopy
Photoluminescence in Dysprosium(III) sulfate (B86663) octahydrate involves the absorption of photons, which elevates the Dy³⁺ ion to a higher energy level. This is followed by the emission of light as the ion relaxes to lower energy states. The emission is characterized by sharp, well-defined bands, a hallmark of 4f-4f electronic transitions.
The emission spectrum of the Dy³⁺ ion is dominated by transitions originating from the excited ⁴F₉/₂ energy level to various lower-lying ⁶Hⱼ (where J = 15/2, 13/2, 11/2) levels. While the positions of these emission bands are largely independent of the host material, their relative intensities can be influenced by the local crystal field environment. The most significant emission bands are observed in the visible region of the electromagnetic spectrum.
Two transitions are of particular importance:
Blue Emission: A band typically observed around 480-485 nm corresponds to the ⁴F₉/₂ → ⁶H₁₅/₂ transition. This is a magnetic dipole transition, and its intensity is less affected by the crystal environment.
Yellow Emission: An intense band found around 574-576 nm is attributed to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. biointerfaceresearch.com This transition is known as a "hypersensitive transition," meaning its intensity is highly dependent on the local symmetry and chemical environment of the Dy³⁺ ion. researchgate.net
Red Emission: A weaker emission band in the red region of the spectrum, around 662-670 nm, corresponds to the ⁴F₉/₂ → ⁶H₁₁/₂ transition. doi.org
| Transition | Approximate Wavelength (nm) | Color | Nature of Transition |
|---|---|---|---|
| ⁴F₉/₂ → ⁶H₁₅/₂ | 480 - 485 | Blue | Magnetic Dipole |
| ⁴F₉/₂ → ⁶H₁₃/₂ | 574 - 576 | Yellow | Electric Dipole (Hypersensitive) |
| ⁴F₉/₂ → ⁶H₁₁/₂ | 662 - 670 | Red | Electric Dipole |
To induce luminescence, the Dy³⁺ ions must be excited to an energy level at or above the ⁴F₉/₂ state. The excitation spectrum reveals the specific wavelengths of light that are most efficiently absorbed to produce this emission. The spectrum consists of a series of sharp peaks in the ultraviolet (UV) and blue regions. These peaks correspond to transitions from the ⁶H₁₅/₂ ground state to various higher energy levels. Studies on various dysprosium-doped materials show strong excitation bands, with one of the most intense absorptions often being the ⁶H₁₅/₂ → ⁴I₁₅/₂ transition. biointerfaceresearch.com
| Transition (from ⁶H₁₅/₂) | Approximate Wavelength (nm) |
|---|---|
| → ⁶P₃/₂ | 326 |
| → ⁶P₇/₂ | 352 |
| → ⁶P₅/₂ | 364 |
| → ⁴I₁₃/₂ | 389 |
| → ⁴G₁₁/₂ | 427 |
| → ⁴I₁₅/₂ | 453 |
| Note: These are representative values derived from Dy³⁺ in various hosts; optimal excitation wavelengths can vary slightly. biointerfaceresearch.comdoi.org |
The prominent yellow emission from the hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ transition is a defining feature of Dy³⁺ luminescence. The perceived color of the total emitted light can be precisely quantified using the Commission Internationale de l'Éclairage (CIE) 1931 chromaticity diagram. The CIE coordinates (x, y) are calculated from the full emission spectrum and pinpoint the exact color.
Absorption Spectroscopy
The absorption spectrum of this compound provides complementary information to the excitation spectrum, detailing the electronic transitions from the ground state upon absorption of light.
The absorption spectrum of the Dy³⁺ ion is characterized by a series of relatively weak, sharp lines in the UV, visible, and near-infrared (NIR) regions. These absorptions are due to the forbidden nature of f-f transitions. The observed peaks correspond to the energy absorbed to promote an electron from the ⁶H₁₅/₂ ground state to various excited state manifolds.
| Transition (from ⁶H₁₅/₂) | Approximate Wavelength (nm) | Region |
|---|---|---|
| → ⁶P₇/₂ | 352 | UV-A |
| → ⁶P₅/₂ | 364 | UV-A |
| → ⁴I₁₃/₂ | 389 | Violet |
| → ⁴G₁₁/₂ | 427 | Violet-Blue |
| → ⁶F₃/₂ | 759 | Near-Infrared |
| → ⁶F₅/₂ | 806 | Near-Infrared |
| Source: Data derived from studies on Dy³⁺-doped compounds. doi.org |
Mechanisms of Luminescence
The luminescence of the Dy³⁺ ion in this compound is a multi-step process governed by the principles of intraconfigurational 4f-4f transitions.
Excitation: The process begins when the Dy³⁺ ion absorbs a photon, typically in the UV or blue region of the spectrum. This absorption promotes an electron from the ⁶H₁₅/₂ ground state to a higher excited energy level (e.g., ⁶P₇/₂, ⁴I₁₅/₂).
Non-Radiative Relaxation: Following excitation, the ion rapidly undergoes non-radiative (NR) relaxation. During this process, the excited electron cascades down through adjacent energy levels, losing energy as vibrations (phonons) to the surrounding crystal lattice rather than emitting light. This relaxation continues until the electron reaches the metastable ⁴F₉/₂ excited state. nih.gov
Radiative Emission (Photoluminescence): The ⁴F₉/₂ level serves as the primary emitting state for Dy³⁺. From this level, the electron returns to lower-lying ⁶Hⱼ levels through radiative transitions, releasing energy in the form of photons. These transitions produce the characteristic blue (⁴F₉/₂ → ⁶H₁₅/₂), yellow (⁴F₉/₂ → ⁶H₁₃/₂), and red (⁴F₉/₂ → ⁶H₁₁/₂) emission bands. nih.gov
The intensities of these f-f transitions, which are formally forbidden by the Laporte rule, are explained by the Judd-Ofelt theory. This theory posits that the mixing of opposite-parity orbitals (e.g., 4f and 5d) due to the influence of the crystal field relaxes this selection rule, allowing for weak electric dipole transitions to occur. The intensity of the hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ yellow transition is particularly influenced by the asymmetry of the crystal field around the Dy³⁺ ion, making its luminescence sensitive to the host material. researchgate.netscielo.br The local environment affects the probability of this electric dipole transition, whereas the blue magnetic dipole transition remains relatively stable. researchgate.net
Lanthanide-Sensitized Fluorescence and Energy Transfer
Lanthanide-sensitized fluorescence is a process where a ligand or another metal ion absorbs energy and then transfers it to a lanthanide ion, which then luminesces. This process is crucial for enhancing the otherwise weak absorption of the lanthanide ions themselves. In the context of dysprosium(III), energy transfer can occur from a sensitizer to the Dy³⁺ ion, populating its excited states and leading to its characteristic emission.
The efficiency of this energy transfer is dependent on several factors, including the spectral overlap between the emission of the sensitizer and the absorption of the Dy³⁺ ion, as well as the distance between the donor and acceptor. In some systems, energy transfer from a charge transfer band to Dy³⁺ ions is a key mechanism for luminescence. For instance, in Eu³⁺/Dy³⁺ co-doped materials, the energy transfer from the charge transfer bands of W-O and Eu-O to Dy³⁺ and Eu³⁺ ions is temperature-dependent. nih.gov The process of intramolecular energy transfer from an excited triplet state of a ligand to the emitting level of a lanthanide ion is often referred to as the "antenna effect". researchgate.net
Influence of Ligand Field on Electronic Transitions and Emission Intensity
The ligand field, which is the electrostatic field created by the surrounding ligands (in this case, sulfate ions and water molecules), has a discernible effect on the electronic transitions and emission intensity of the Dy³⁺ ion. While the 4f orbitals are well-shielded, the ligand field can cause a splitting of the degenerate energy levels of the free ion, a phenomenon known as the Stark effect. This splitting is a sensitive function of the coordination geometry and the nature of the donor atoms. soton.ac.uk
Applications in Luminescent Materials Research
This compound serves as a valuable precursor and doping agent in the development of various luminescent materials due to the distinct optical properties of the Dy³⁺ ion.
Precursor for Phosphors in Lighting and Laser Technologies
This compound is a key starting material for the synthesis of dysprosium-containing phosphors. These phosphors are utilized in various lighting applications, including high-intensity discharge lamps where they contribute to the generation of bright, white light. aemree.cominstitut-seltene-erden.de The characteristic emissions of Dy³⁺ in the blue and yellow regions of the visible spectrum are particularly useful for creating white light when combined with other emitters.
In the realm of laser technology, dysprosium-doped crystals are essential for producing high-powered laser systems. aemree.com These lasers find applications in industrial processes such as cutting and welding, as well as in medical procedures. aemree.com Dysprosium compounds can also be used to generate infrared light, making them suitable for infrared lasers. institut-seltene-erden.de
Doping Agent in Oxide Hosts (e.g., ZrO₂, KGW single crystals) for Luminescent Materials
Dysprosium(III) ions are frequently used as a doping agent in various oxide host materials to impart luminescent properties. When doped into zirconium dioxide (ZrO₂), the resulting material exhibits characteristic photoluminescence and cathodoluminescence from the Dy³⁺ ions. researchgate.net The emission spectrum of Dy³⁺-doped ZrO₂ typically shows peaks corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂, and ⁴F₉/₂ → ⁶H₁₁/₂ electronic transitions. researchgate.net The luminescence intensity can be influenced by factors such as the deposition temperature and the concentration of the dysprosium dopant. researchgate.net The incorporation of Eu³⁺ into the ZrO₂ structure has been shown to increase the stability of the cubic phase relative to the tetragonal phase. unesp.br
While specific research on dysprosium-doped potassium gadolinium tungstate (KGW) single crystals was not found in the provided search results, the general principles of doping lanthanide ions into crystalline hosts apply. The host crystal provides a stable matrix for the Dy³⁺ ions and influences their local environment, which in turn affects the luminescent properties.
Two-Color Thermometry (TCT) based on Dy³⁺ Energy Levels
The energy level structure of the Dy³⁺ ion makes it a suitable candidate for two-color thermometry (TCT), a technique for non-contact temperature measurement. researchgate.net TCT utilizing Dy³⁺ relies on the temperature-dependent intensity ratio of emissions from two closely spaced energy levels, typically the ⁴I₁₅/₂ and ⁴F₉/₂ states. researchgate.net The relative population of these thermally coupled levels changes with temperature according to the Boltzmann distribution, allowing for a ratiometric temperature measurement that is less susceptible to fluctuations in excitation power or detection efficiency. mdpi.com This method has been explored in various Dy³⁺-doped materials for surface temperature measurements in demanding environments. researchgate.net The sensitivity of this thermometric approach can be enhanced by utilizing higher energy thermalized levels. mdpi.com
| Dy³⁺ Transition | Wavelength (nm) | Application |
| ⁴F₉/₂ → ⁶H₁₅/₂ | ~485 | Luminescence, TCT |
| ⁴F₉/₂ → ⁶H₁₃/₂ | ~574 | Luminescence |
| ⁴F₉/₂ → ⁶H₁₁/₂ | ~670 | Luminescence |
| ⁴I₁₅/₂ → ⁶H₁₅/₂ | - | TCT |
High Purity Compositions and Optimization of Optical Quality
The optical quality of luminescent materials derived from this compound is critically dependent on the purity of the starting material. Impurities can act as quenching centers, reducing the luminescence efficiency and altering the desired optical properties. Therefore, the synthesis of high-purity rare earth sulfates is a crucial step in the production of high-performance optical materials. google.comgoogle.com
Methods for preparing pure rare earth sulfate solutions often involve processes like recrystallization and neutralization to remove impurities. google.comgoogle.com By carefully controlling the synthesis conditions, it is possible to produce rare earth compounds with mild conditions, easy operation, and controllable product characteristics. alfa-chemistry.com The optimization of optical quality also involves controlling the concentration of the dysprosium dopant to avoid concentration quenching, a phenomenon where the luminescence intensity decreases at high dopant concentrations. Furthermore, the choice of the host material and the synthesis method can significantly impact the final optical properties of the luminescent material.
Magnetic Properties and Phenomena of Dysprosium Iii Sulfate Octahydrate
Single-Molecule Magnet (SMM) Behavior Research
Influence of Coordination Environment and Molecular Structure on SMM Properties
The behavior of a Dysprosium(III) ion as a single-molecule magnet is profoundly dictated by its immediate coordination environment. The ligand field created by the coordinating atoms directly influences the splitting of the ground electronic state (⁶H₁₅/₂) of the Dy³⁺ ion. To achieve high-performance SMMs, a strong axial ligand field is desirable as it stabilizes a ground state with maximum magnetic moment projection (m_J = ±15/2) and creates a significant energy barrier (U_eff) for the reversal of magnetization. nih.gov
The coordination geometry is a critical factor. Geometries such as square antiprism (D₄d) and pentagonal bipyramid (D₅h) are known to foster strong axiality. mdpi.com In these arrangements, the ligands in the axial positions exert a strong electrostatic repulsion, effectively creating the uniaxial anisotropy required for SMM behavior. For instance, in a series of pentagonal-bipyramidal Dy(III) SMMs, the energy barrier for magnetization reversal was found to be directly correlated with the strength of the axial ligand field. chemrxiv.orgamazonaws.com
In contrast, equatorial ligands can diminish this anisotropy. The molecular structure, including the specific atoms coordinating to the dysprosium ion and the angles they form, finely tunes the electronic structure and, consequently, the magnetic properties. For example, in dinuclear dysprosium triple-decker complexes, the twist angle between the ligands has been shown to directly manipulate the ground state and the magnetic relaxation processes. mdpi.com Even subtle structural changes, such as the variation of substituents on a ligand, can lead to substantial changes in the Dy-ligand bond distances and angles, impacting the magnetic relaxation barrier and operating temperature of the SMM. rsc.orgresearchgate.net
Solvent-Induced Modulation of Magnetic Relaxation Mechanisms
The solvent molecules present during the synthesis and crystallization of dysprosium complexes can play a crucial role in determining the final molecular structure and, by extension, the magnetic properties. This phenomenon, known as solvent-induced modulation, demonstrates that solvents can act as ligands, participate in hydrogen bonding networks, or influence the self-assembly process, leading to different structural motifs from the same set of initial reactants. nju.edu.cn
A systematic study using different alcohol solvents (methanol, ethanol (B145695), n-propanol, and n-butanol) with a specific hydrazide ligand and Dy(III) ions resulted in the formation of four distinct complexes with varying nuclearity and coordination environments. nju.edu.cn The study revealed that factors such as the size of the alcohol molecule, its ability to coordinate to the Dy(III) center, and the solubility of the resulting complex all affect the assembly process. This led to the formation of binuclear and mononuclear species, each exhibiting different magnetic relaxation dynamics. For example, a binuclear complex formed in methanol (B129727) displayed slow magnetic relaxation with an energy barrier of approximately 100 K, while a complex formed in ethanol showed markedly different relaxation behavior under an applied field. nju.edu.cn This highlights the critical role of the solvent in fine-tuning the structure and magnetic performance of lanthanide SMMs. nju.edu.cn
Magnetocaloric Effect Studies
The magnetocaloric effect (MCE) is the thermal response of a magnetic material to a change in an applied magnetic field, manifesting as a change in temperature or entropy. This effect is the basis for magnetic refrigeration, an emerging technology that is potentially more efficient and environmentally friendly than conventional gas-compression systems. nih.govplos.org Dysprosium and its compounds are of particular interest for MCE applications due to the ion's large magnetic moment. plos.org
Measurement of Entropy Changes under Applied Magnetic Fields via SQUID Magnetometry
The magnetocaloric effect is quantified by the magnetic entropy change (ΔS_M) or the adiabatic temperature change (ΔT_ad) upon magnetization or demagnetization of a material. A primary technique for determining ΔS_M is through magnetization measurements performed with a Superconducting Quantum Interference Device (SQUID) magnetometer.
The procedure involves measuring a series of isothermal magnetization curves (M vs. H) at different temperatures (T) around the magnetic ordering temperature of the material. From this data, the change in magnetic entropy can be calculated using the Maxwell relation:
ΔS_M(T, H) = ∫₀ᴴ (∂M/∂T)н dH
Studies on polycrystalline dysprosium metal have demonstrated this method. Measurements of the magnetocaloric effect in the temperature range of 84-280 K and in fields from 1 to 7 Tesla showed significant adiabatic temperature changes. nasa.govosti.gov The largest effect was observed near the magnetic phase transition temperatures, such as the Néel point (179 K), where a 7 T field induced a temperature change of 11.5 K. nasa.govosti.gov Such measurements are crucial for evaluating the potential of materials like Dysprosium(III) sulfate (B86663) octahydrate as magnetic refrigerants.
Theoretical and Computational Magnetochemistry
Theoretical and computational methods are indispensable for understanding and predicting the complex magnetic behavior of dysprosium compounds. These tools provide insights into electronic structures and magnetic interactions that are often difficult to probe experimentally.
Ab Initio Calculations of Magnetic Interactions and Electronic States
Ab initio (from first principles) calculations are a powerful tool for investigating the electronic structure of lanthanide complexes. Methods like Complete Active Space Self-Consistent Field (CASSCF), often combined with treatments of spin-orbit coupling such as RASSI-SO, can accurately compute the electronic states (Kramers doublets) of the Dy(III) ion under the influence of a specific ligand field. mdpi.comungur.org
Magneto-Structural Correlations for Dysprosium(III) Complexes
Establishing direct correlations between a molecule's physical behavior and its structure is a central goal in chemistry. chemrxiv.org In the field of dysprosium-based SMMs, magneto-structural correlations provide rational design principles for creating molecules with enhanced properties. rsc.org
Research has shown that for certain families of Dy(III) complexes, a clear relationship exists between specific structural parameters and the effective energy barrier for magnetization reversal (U_eff). For a series of pentagonal-bipyramidal dysprosium SMMs, a linear correlation was found between U_eff and the length of the axial bonds to the dysprosium ion. chemrxiv.orgamazonaws.com Similarly, in a series of dysprosium metallocenium SMMs, it was demonstrated that the relaxation barrier increases as the Dy-Carbon distance decreases and the Cp–Dy–Cp angle increases. rsc.orgresearchgate.net These correlations, often supported by ab initio calculations, are invaluable for guiding the synthesis of new SMMs with higher operating temperatures and slower relaxation rates. researchgate.net
Interactive Data Table: Magneto-Structural Correlation in [Dy(CpiPr4R)₂][B(C₆F₅)₄] Complexes rsc.orgresearchgate.net
This table presents data for a series of dysprosium metallocenium SMMs, illustrating the correlation between structural parameters (Dy–C distance, Cp–Dy–Cp angle) and magnetic properties (U_eff, Blocking Temperature).
| Compound (R group) | Avg. Dy–C Distance (Å) | Cp–Dy–Cp Angle (°) | U_eff (cm⁻¹) | 100s Blocking Temp. (K) |
| 1 (H) | 2.656 | 142.1 | 1279 | 50 |
| 2 (Me) | 2.645 | 145.6 | 1468 | 62 |
| 3 (Et) | 2.653 | 145.9 | 1342 | 58 |
| 4 (iPr) | 2.664 | 147.8 | 1227 | 53 |
Crystal Field Computations and Ligand Field Analysis
The magnetic properties of Dysprosium(III) sulfate octahydrate are intrinsically linked to the effect of the local crystal field on the Dy³⁺ ion. The 4f orbitals of the dysprosium ion, while shielded by the outer 5s² and 5p⁶ orbitals, are subject to the electrostatic environment created by the surrounding ligands—in this case, oxygen atoms from water molecules and sulfate groups. dokumen.pub This interaction, described by crystal field or ligand field theory, lifts the degeneracy of the 4f electronic states, leading to the characteristic magnetic anisotropy of the compound. dokumen.pub
In lanthanide complexes, the 4f electrons give rise to spectroscopic and magnetic properties that are largely influenced by the crystal field. dokumen.pub For dysprosium(III), with a 4f⁹ electron configuration, the ground state is ⁶H₁₅/₂. The crystal field splits this ground multiplet into a series of Kramers doublets. The nature of this splitting, particularly the energy separation and the composition of the ground state doublet, dictates the magnetic behavior, including whether the compound can function as a single-molecule magnet.
Direct and complete crystal field parameter (CFP) computations for Dy₂(SO₄)₃·8H₂O are not extensively detailed in the literature. However, experimental techniques such as Electron Paramagnetic Resonance (EPR) on doped crystals provide valuable insight into the crystal field environment. An EPR study of Gadolinium(III) ions doped into single crystals of isostructural lanthanide sulfate octahydrates, including Dy₂(SO₄)₃·8H₂O, has been performed to probe the local crystal field. iaea.org By analyzing the EPR spectra, spin-Hamiltonian parameters, which are related to the CFPs, were determined. iaea.org
The study revealed a systematic variation of the crystal field parameter b₂⁰ across the lanthanide sulfate octahydrate series. iaea.org This parameter, which describes the axial component of the crystal field, was found to decrease progressively as the ionic radius of the host lanthanide ion decreases. iaea.org This provides experimental evidence of the subtle changes in the crystal field environment within this isostructural series.
Table 1: Spin-Hamiltonian Parameter b₂⁰ for Gd³⁺ in Various Lanthanide Sulfate Octahydrate Hosts
| Host Compound | Host Ion Radius (Å) | b₂⁰ (Gauss) |
|---|---|---|
| Y₂(SO₄)₃·8H₂O | 0.893 | 610.9 |
| Pr₂(SO₄)₃·8H₂O | 1.013 | 621.8 |
| Nd₂(SO₄)₃·8H₂O | 0.995 | 617.5 |
| Sm₂(SO₄)₃·8H₂O | 0.964 | 612.3 |
| Dy₂(SO₄)₃·8H₂O | 0.908 | 608.2 |
| Er₂(SO₄)₃·8H₂O | 0.881 | 602.4 |
This table is generated based on data presented in an EPR study of Gd³⁺ in lanthanide sulphate octahydrates. iaea.org
Theoretical calculations on various dysprosium complexes have shown that the nature of the ligand field is crucial in determining the magnetic anisotropy. researchgate.netrsc.org A strong axial ligand field combined with a weaker equatorial field is often sought to maximize the energy barrier for magnetic relaxation in single-molecule magnets. researchgate.net For Dy₂(SO₄)₃·8H₂O, the Dy³⁺ ion is in an eight-coordinate environment, described as a distorted square antiprism, formed by oxygen atoms. The specific arrangement and charge of these coordinating atoms define the ligand field and thus the magnetic anisotropy.
Electrostatic Potential Mapping around Dy(III) Ions
The concept of electrostatic potential is fundamental to understanding the magnetic anisotropy in dysprosium(III) complexes. The magnetic properties of a Dy³⁺ ion are predominantly determined by the electrostatic field generated by the surrounding ligands. ras.ru The interaction between the anisotropic 4f electron cloud of the Dy³⁺ ion and the crystal field of the lattice is considered the primary source of the large magnetic anisotropy in its compounds. ras.ru
An electrostatic potential map illustrates the three-dimensional charge distribution of a molecule. In the context of this compound, such a map would reveal the regions of positive and negative potential around the Dy³⁺ ion, dictated by the arrangement of the negatively charged sulfate anions and the polar water molecules. The oblate (flattened) shape of the 4f electron density of the ground state of Dy³⁺ will orient itself to minimize its electrostatic energy within this potential landscape, thereby defining the axis of magnetic anisotropy.
Experimental studies using X-ray Absorption Near Edge Structure (XANES) spectroscopy on this compound have provided insights into the electronic structure and partial charge on the metal ion. demokritos.gr Research has shown a linear relationship between the shift in the L₃ absorption-edge energy and the partial charge on the Dy atom. demokritos.gr This confirms that the chemical environment, created by the sulfate and water ligands, directly influences the electronic properties and, by extension, the electrostatic potential at the dysprosium site.
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | Dy₂(SO₄)₃·8H₂O |
| Yttrium(III) sulfate octahydrate | Y₂(SO₄)₃·8H₂O |
| Praseodymium(III) sulfate octahydrate | Pr₂(SO₄)₃·8H₂O |
| Neodymium(III) sulfate octahydrate | Nd₂(SO₄)₃·8H₂O |
| Samarium(III) sulfate octahydrate | Sm₂(SO₄)₃·8H₂O |
| Erbium(III) sulfate octahydrate | Er₂(SO₄)₃·8H₂O |
| Gadolinium(III) | Gd³⁺ |
Coordination Chemistry and Supramolecular Interactions Involving Dysprosium Iii Sulfate Octahydrate
Dysprosium(III) Coordination Environment
Analysis of Coordination Number and Geometry (e.g., Eight-Coordinate, Distorted Square Antiprism)
In dysprosium(III) sulfate (B86663) octahydrate, the dysprosium(III) ion is eight-coordinate. researchgate.net The central Dy³⁺ ion is surrounded by eight oxygen atoms, resulting in a coordination polyhedron best described as a distorted square antiprism. researchgate.net This eight-coordinate geometry is common for mid-to-late lanthanide ions, which favor higher coordination numbers. The compound is isostructural with its terbium analogue, Tb₂(SO₄)₃·8H₂O, crystallizing in the monoclinic C2/c space group. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | Dy₂H₁₆O₂₀S₃ |
| Crystal System | Monoclinic |
| Space Group | C12/c1 (No. 15) |
| a (Å) | 13.469(2) |
| b (Å) | 6.695(1) |
| c (Å) | 18.202(3) |
| β (°) | 102.06(1) |
| Volume (ų) | 1605.1 |
| Z | 4 |
Ligand Binding Modes: Water Molecules and Sulfate Anions
The eight oxygen atoms that constitute the coordination sphere of the dysprosium ion are provided by both water molecules and sulfate anions. researchgate.net Specifically, each Dy³⁺ ion is directly bonded to the oxygen atoms of four water molecules. researchgate.net The remaining four coordination sites are occupied by oxygen atoms from the sulfate anions, which exhibit complex bridging behaviors. The Dy-O bond distances range from 2.298 Å to 2.479 Å. researchgate.net
Role of Bidentate and Tridentate Sulfate Coordination in Structure Formation
The sulfate anions play a crucial role in linking the dysprosium centers, acting as multidentate ligands to form an extended network. In the structure, there are two distinct types of sulfate groups: a bidentate (μ₂-SO₄²⁻) anion and a tridentate (μ₃-SO₄²⁻) anion. researchgate.net These sulfate groups bridge the Dy³⁺ ions, creating ribbon-like chains along the scbt.com direction through the tridentate coordination. These chains are then further interconnected by the bidentate sulfate groups along the direction, ultimately forming two-dimensional layers. researchgate.net This intricate arrangement of bridging sulfate ligands is fundamental to the construction of the polymeric solid-state structure.
Hydrogen Bonding Networks within the Crystal Structure
Beyond the primary coordination sphere, hydrogen bonding provides a critical secondary level of structural organization, connecting the primary coordination polymers into a three-dimensional supramolecular assembly.
Characterization of Intra- and Interlayer Hydrogen Bonds
The coordinated water molecules are instrumental in forming an extensive hydrogen-bonding network. researchgate.net These water molecules act as hydrogen bond donors, with the oxygen atoms of the sulfate anions serving as the primary acceptors. This network features both intra- and interlayer hydrogen bonds, with O···O distances ranging from 2.715 Å to 3.036 Å. researchgate.net The interlayer hydrogen bonds are particularly significant as they are the forces that hold the two-dimensional layers, formed by the coordination of dysprosium and sulfate, together. researchgate.net
Formation of Dysprosium(III) Coordination Polymers
The crystal structure of this compound is inherently that of a coordination polymer. The term describes a structure where metal ions (dysprosium) are linked by ligand bridges (sulfate anions) to form an extended array. In this case, the bidentate and tridentate sulfate anions bridge the eight-coordinate Dy³⁺ centers to form 2D polymeric sheets. researchgate.net
Furthermore, this compound serves as a valuable precursor for the synthesis of other dysprosium-containing coordination polymers and materials. nih.gov By reacting this compound with various organic ligands, researchers can create novel frameworks with tailored properties for applications in areas such as magnetism and luminescence. frontiersin.org The use of dysprosium salts in the synthesis of coordination polymers is a common strategy, as the flexible and high coordination numbers of Dy(III) can lead to a variety of interesting and complex structural motifs. frontiersin.org
Investigation of Stereoisomerism (e.g., Facial vs. Meridional Six-Coordinate Dy(III))
In six-coordinate dysprosium(III) complexes with a MA3B3-type structure, where 'M' is the metal ion and 'A' and 'B' are two different monodentate ligands, two principal stereoisomers can exist: facial (fac) and meridional (mer). In the fac isomer, the three identical ligands occupy the vertices of one triangular face of the octahedron. In the mer isomer, the three identical ligands lie in a plane that bisects the octahedron, with two ligands opposite each other and the third at a 90° angle to them. nih.gov
The selective synthesis of one isomer over the other presents a significant challenge in lanthanide chemistry due to the subtle differences in their chemical properties. nih.govfrontiersin.org However, research has shown that the use of flexible bidentate phosphine (B1218219) oxide ligands can lead to the isolation of stereoisomeric 2D and 3D coordination polymers where the Dy(III) ions exhibit either fac- or mer-Cl3O3 coordination environments. nih.govfrontiersin.org The choice between these isomeric forms is not arbitrary and is influenced by factors such as supramolecular interactions within the crystal lattice. nih.govfrontiersin.org
These stereoisomers are geometrical isomers and are not optically active. nih.gov The distinction between them is crucial as it can significantly influence the magnetic properties of the resulting dysprosium complexes. nih.govfrontiersin.org
Role of Supramolecular Interactions (e.g., π⋯π stacking) in Polymer Formation
Supramolecular interactions, which are non-covalent forces between molecules, are fundamental to the formation and stabilization of coordination polymers. Among these, π-π stacking interactions are particularly significant, especially in systems containing aromatic rings. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic systems. wikipedia.orgmdpi.com
For instance, a dinuclear dysprosium(III) complex has been shown to form a 2D supramolecular layer constructed through π–π stacking interactions. rsc.org The stability of such porous materials, which can be solely dependent on these interactions, highlights their importance in the design of novel materials with specific properties. researchgate.netnih.gov
Complexation with Organic Ligands
The coordination of dysprosium(III) with a diverse array of organic ligands gives rise to a vast family of complexes with tailored properties. The nature of the ligand, particularly the donor atoms and its structural framework, dictates the coordination geometry and the resulting photophysical and magnetic characteristics of the complex.
Carboxylate-Based Ligands (e.g., p-Fluorobenzoate)
Carboxylate ligands, with their oxygen donor atoms, readily form stable complexes with the hard Lewis acidic Dy(III) ion. Research into the complexation of dysprosium(III) with various carboxylate-based ligands has revealed intricate structures and interesting properties.
A notable example is a two-dimensional dysprosium(III) coordination polymer synthesized using the 4,6-dioxido-1,3-benzenedicarboxylate (H4m-dobdc) ligand. In this complex, with the formula [Dy(Hm-dobdc)(H2O)2]·H2O, the Dy(III) center is octa-coordinated in a twisted square antiprism geometry. wikipedia.orgosti.gov The deprotonated Hm-dobdc³⁻ ligands bridge neighboring Dy(III) ions, forming 2D infinite layers. These layers are further interconnected into a three-dimensional structure through extensive hydrogen bonding involving coordinated and lattice water molecules. wikipedia.orgosti.gov The Dy-O bond lengths in this complex range from 2.287(3) Å to 2.495(3) Å. wikipedia.org
While specific studies on dysprosium(III) complexation with p-fluorobenzoate as a primary ligand are not extensively detailed in the provided results, a half-sandwich Dy(III) complex, [Dy(Cp*)(FPh)6][{Al[OC(CF3)3]3}2(μ-F)]2, incorporates fluorobenzene (B45895) as a neutral ligand. mdpi.com This demonstrates the affinity of dysprosium for fluorinated organic molecules, suggesting that p-fluorobenzoate could also act as an effective ligand.
| Complex | Ligand | Dy(III) Coordination Geometry | Key Structural Feature | Dy-O Bond Lengths (Å) |
| [Dy(Hm-dobdc)(H2O)2]·H2O | 4,6-dioxido-1,3-benzenedicarboxylate | Octa-coordinated (Twisted square antiprism) | 2D infinite layers linked by hydrogen bonds | 2.287(3) - 2.495(3) |
Nitrogen-Containing Ligands (e.g., 1,10-Phenanthroline (B135089), Bispidine, Hexadentate Amines)
Nitrogen-containing ligands, particularly those with multiple donor sites, are excellent chelators for lanthanide ions, including dysprosium(III). The resulting complexes often exhibit interesting photoluminescent and magnetic properties.
1,10-Phenanthroline and its Derivatives: 1,10-Phenanthroline (phen) is a heterocyclic organic compound that forms robust complexes with many metal ions. researchgate.net Dysprosium(III) complexes incorporating 1,10-phenanthroline or its substituted derivatives, such as 2,9-dimethyl-1,10-phenanthroline (dmp), have been synthesized and characterized. psu.eduresearchgate.net For example, the complex [Dy(phen)2(OH2)3Cl]Cl2·H2O has been studied for its DNA binding properties. acs.org Another complex, [Dy(dmp)2Cl3(OH2)], has also been investigated for its interaction with DNA. psu.eduresearchgate.net
Bispidine Ligands: Bispidine (3,7-diazabicyclo[3.3.1]nonane) and its derivatives are multidentate ligands known for their rigidity and ability to encapsulate metal ions, leading to complexes with high thermodynamic stability. wikipedia.org While specific studies on dysprosium(III) complexes with bispidine are limited in the provided results, lanthanide complexes with a nonadentate bispidine derivative have been synthesized, showcasing a capped square antiprismatic coordination geometry. electronicsandbooks.com
Hexadentate Amine Ligands: Hexadentate N6 donor ligands can form stable, eight-coordinate complexes with dysprosium(III). In the complex [DyL^N6^Cl2]Cl·2H2O, where L^N6^ is a flexible hexaaza donor, the ligand folds to create a distorted geometry around the dysprosium atom that is between a triangular dodecahedron and a biaugmented trigonal prism. This contrasts with the nearly planar conformation of the same ligand in complexes with other lanthanides like Ce(III) or Sm(III).
| Complex | Ligand | Coordination Number | Key Features |
| [Dy(phen)2(OH2)3Cl]Cl2·H2O | 1,10-Phenanthroline | 7 | Studied for DNA binding. acs.org |
| [Dy(dmp)2Cl3(OH2)] | 2,9-dimethyl-1,10-phenanthroline | 6 | Investigated for DNA interaction. psu.eduresearchgate.net |
| [DyL^N6^Cl2]Cl·2H2O | Hexadentate Amine (L^N6^) | 8 | Distorted triangular dodecahedron/biaugmented trigonal prism geometry. |
Beta-Diketones and Organic Carboxylic Acids in Lanthanide Complexes
Beta-diketones are another important class of ligands in lanthanide coordination chemistry, often used in combination with other ligands to create complexes with enhanced luminescent properties. Organic carboxylic acids, particularly dicarboxylic acids, are also effective ligands for lanthanide ions.
Ternary dysprosium(III) complexes have been synthesized using the β-diketone 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (B1206878) in conjunction with phenanthroline derivatives. These eight-coordinate complexes exhibit well-defined photoluminescence. electronicsandbooks.com
Medium-chain dicarboxylic acids are known to be produced by plants and animals and can act as energy substrates. In coordination chemistry, dicarboxylate ligands form complexes with lanthanides, and the stability of these complexes is influenced by the size of the chelate ring formed. psu.edu
Thermodynamic Studies of Complexation
The study of the thermodynamics of complexation provides crucial insights into the stability and driving forces of complex formation. Parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) quantify the spontaneity and the nature of the binding process.
For the binding of the dysprosium(III) complex [Dy(dmp)2Cl3(OH2)] with DNA, thermodynamic studies have shown the interaction to be endothermic and entropically driven, with ΔH° > 0 and ΔS° > 0. nih.govpsu.eduresearchgate.net A similar observation was made for the interaction of [Dy(phen)2(OH2)3Cl]Cl2·H2O with DNA, suggesting a non-intercalation binding mode. frontiersin.orgacs.org
The complexation of lanthanides with dicarboxylate ligands has also been a subject of thermodynamic investigation. The stability of these complexes tends to decrease as the size of the chelate ring increases from five to seven members. psu.edu This decrease in stability is attributed to a less favorable entropy change associated with the loss of configurational entropy in the longer alkyl chains of the dicarboxylate ligands. psu.edu
| Complex/System | Interacting Species | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Binding Constant (Kb) |
| [Dy(dmp)2Cl3(OH2)] | Fish Salmon DNA | - | > 0 | > 0 | (1.27 ± 0.05) x 10^5^ M^-1^ |
| [Dy(phen)2(OH2)3Cl]Cl2·H2O | DNA | - | > 0 | > 0 | - |
Determination of Stability Constants for Dysprosium(III) Sulfate Complexes
The stability of complexes formed between dysprosium(III) ions and sulfate anions in aqueous solution is a critical parameter in understanding the solution chemistry of dysprosium and for the development of separation processes. The formation of dysprosium(III) sulfate complexes can be described by the following equilibrium:
Dy³⁺(aq) + nSO₄²⁻(aq) ⇌ [Dy(SO₄)ₙ]³⁻²ⁿ(aq)
The stability constant (β) is the equilibrium constant for this reaction. The determination of these constants can be approached through various experimental and computational methods.
One common experimental approach involves potentiometric titrations. In this method, changes in the potential of an ion-selective electrode are monitored as a solution of a dysprosium salt is titrated with a sulfate solution. These potential changes can be related to the concentration of free Dy³⁺ ions, allowing for the calculation of the stability constants of the formed sulfate complexes. Spectrophotometry and microcalorimetry are other experimental techniques that can be employed to study the thermodynamics of complexation. researchgate.net
Conductivity measurements also provide a means to determine stability constants. The formation of ion pairs like [Dy(SO₄)]⁺ leads to a decrease in the molar conductivity of the solution compared to that expected for the free ions. By analyzing the deviation from ideal behavior, the dissociation constant, and thus the stability constant, of the complex can be calculated. researchgate.net This deficiency in expected conductance is attributed to the formation of complexes. researchgate.net
Solvent extraction is another powerful technique used to determine stability constants. iaea.org This method involves the distribution of the metal ion between an aqueous phase and an immiscible organic phase containing a complexing agent. By measuring the distribution ratio of dysprosium at various sulfate concentrations, the stability constants of the dysprosium-sulfate complexes in the aqueous phase can be determined. iaea.org
Computational chemistry offers a complementary approach to experimental methods. rsc.orgrsc.org Techniques such as Density Functional Theory (DFT) can be used to model the structures of the dysprosium-sulfate complexes and to calculate their binding energies. rsc.org From these calculated energies, the relative stability constants can be predicted. rsc.orgrsc.org These computational studies can also provide insights into the structure of the complexes in solution, which is often difficult to determine experimentally. rsc.org
The stability constants for 1:1 sulfate complexes of trivalent lanthanides, including dysprosium, have been calculated using a method that integrates the function of the ligand distribution density around the cation. researchgate.net This theoretical approach can account for different types of ion pairs, such as solvent-separated or contact ion pairs. researchgate.net For the lanthanides, it has been suggested that solvent-separated ion pairs are the dominant form in dilute solutions. researchgate.net
Below is a table summarizing various methods used for the determination of stability constants for lanthanide complexes, which are applicable to dysprosium(III) sulfate.
| Method | Description | Key Measurement |
| Potentiometry | Measures the change in potential of an ion-selective electrode during titration. researchgate.net | Electrode Potential |
| Conductivity | Measures the electrical conductivity of the solution. researchgate.net | Molar Conductivity |
| Solvent Extraction | Measures the distribution of the metal ion between two immiscible liquid phases. iaea.org | Distribution Ratio |
| Spectrophotometry | Measures the change in light absorption of the solution as the complex forms. researchgate.net | Absorbance |
| Microcalorimetry | Measures the heat changes associated with the complexation reaction. researchgate.net | Enthalpy of Reaction |
| Computational Chemistry | Uses theoretical models to calculate the binding energies and structures of the complexes. rsc.org | Binding Energy |
Coordination Chemistry in Separation Science
The separation of individual rare earth elements is a significant challenge due to their similar chemical properties. rsc.orgresearchgate.net The coordination chemistry of dysprosium(III) is central to developing selective separation techniques, particularly through the design of specific ligands that can differentiate between the lanthanides.
Ligand Design for Selective Dysprosium(III) Extraction
The design of ligands for the selective extraction of dysprosium(III) from aqueous solutions, often containing other rare earth elements, is an active area of research. The goal is to create molecules that show a higher affinity for Dy³⁺ over other lanthanide ions.
One successful class of ligands for rare earth separation are the diglycolamides (DGAs). rsc.orgresearchgate.net By modifying the structure of the DGA ligand, it is possible to tune its selectivity for specific rare earth elements. rsc.org For instance, altering the "bite angle" of the ligand—the angle formed by the donor atoms and the metal center—can influence which lanthanide ion fits best into the coordination site. rsc.orgresearchgate.net
A novel strategy for enhancing separation is the "tug of war" approach. nih.govacs.org This method employs two different ligands simultaneously: a lipophilic (oil-soluble) ligand and a hydrophilic (water-soluble) ligand, each with opposing selectivity across the lanthanide series. nih.govacs.org For example, an oil-soluble diglycolamide that preferentially binds to heavier lanthanides like dysprosium can be paired with a water-soluble bis-lactam-1,10-phenanthroline that has a higher affinity for lighter lanthanides. nih.gov This creates a competitive binding environment that magnifies the separation between adjacent rare earth elements. nih.govacs.org
Ligand-functionalized adsorbents represent another important avenue in separation science. cmu.edu In this approach, specific ligands are covalently attached to a solid support, such as silica (B1680970) or a polymer resin. cmu.eduresearchgate.netelsevierpure.com These materials can then be used in chromatographic separations. The choice of ligand is crucial for selectivity. Ligands such as diethylenetriaminepentaacetic dianhydride (DTPADA), phosphonoacetic acid (PAA), and N,N-bis(phosphonomethyl)glycine (BPG) have been investigated for their potential in rare earth element extraction. cmu.edu The performance of these functionalized materials depends on the ligand's intrinsic affinity for dysprosium and the accessibility of the binding sites on the solid support. cmu.edu
The design of ligands for selective crystallization is also a promising technique. rsc.org A tripodal Schiff base ligand has been shown to enable the highly selective crystallization of a dysprosium(III) complex from a mixture containing neodymium(III). rsc.org This selectivity arises from a combination of the coordination preferences of the ligand and the crystallization properties of the resulting complex. rsc.org
The table below summarizes different approaches to ligand design for the selective extraction of dysprosium(III).
| Ligand Design Strategy | Ligand Examples | Key Principle |
| Structural Tuning | Diglycolamides (DGAs) rsc.orgresearchgate.net | Modifying ligand bite angle and steric properties to favor coordination with Dy³⁺. rsc.org |
| "Tug of War" System | Lipophilic DGAs and hydrophilic bis-lactam-1,10-phenanthroline nih.govacs.org | Using two ligands with opposing selectivities to amplify separation. nih.gov |
| Functionalized Adsorbents | DTPADA, PAA, BPG on silica or polymer supports cmu.edu | Immobilizing selective ligands on a solid phase for chromatographic separation. cmu.edu |
| Selective Crystallization | Tripodal Schiff base ligands rsc.org | Designing ligands that form crystalline complexes with Dy³⁺ that are easily separated from a solution containing other lanthanides. rsc.org |
Advanced Materials Applications and Research Prospects of Dysprosium Iii Sulfate Octahydrate
Precursor for Advanced Dysprosium-Containing Materials
The primary application of dysprosium(III) sulfate (B86663) octahydrate lies in its role as a starting material for various dysprosium-based compounds and materials. heegermaterials.com Its moderate solubility in water and acids makes it a convenient source of dysprosium ions for numerous chemical synthesis processes. heegermaterials.comamericanelements.com
Synthesis of Magnetic Materials
Dysprosium and its compounds exhibit significant magnetic properties, making them indispensable in the production of specialized magnetic materials. wikipedia.org Dysprosium(III) sulfate octahydrate is a key precursor in the manufacturing of these materials. heegermaterials.com
High-Performance Permanent Magnets: One of the most critical applications of dysprosium is in neodymium-iron-boron (NdFeB) permanent magnets. arnoldmagnetics.com The addition of dysprosium enhances the magnet's resistance to demagnetization, particularly at elevated temperatures. arnoldmagnetics.com This improved performance is crucial for applications such as electric vehicle motors and wind turbine generators. wikipedia.orgarnoldmagnetics.com Dysprosium(III) sulfate can be utilized in the process of creating these high-performance magnets.
Single-Molecule Magnets (SMMs): Research into single-molecule magnets often involves lanthanide compounds, with a particular focus on dysprosium(III) due to its inherent large magnetic anisotropy. nih.govnih.gov SMMs are individual molecules that can function as tiny magnets, exhibiting magnetic bistability. nih.gov The unique electronic structure of the dysprosium(III) ion is central to achieving the strong easy-axis magnetic anisotropy required for high-performance SMMs. nih.gov this compound can serve as a starting material for the synthesis of dysprosium-containing complexes that exhibit SMM behavior.
Table 1: Key Properties of Dysprosium for Magnetic Applications
| Property | Significance in Magnetic Materials |
|---|---|
| High Magnetic Anisotropy | Essential for creating a large energy barrier for magnetization reversal in Single-Molecule Magnets. nih.gov |
| High Magnetic Strength | Contributes to the overall performance of permanent magnets, especially at low temperatures. wikipedia.org |
| Improved Coercivity | Increases the resistance of NdFeB magnets to demagnetization at higher temperatures. arnoldmagnetics.com |
Fabrication of Luminescent Materials
The unique optical properties of dysprosium ions make them valuable components in various luminescent materials, including phosphors for solid-state lighting and laser technology. Dysprosium(III) sulfate is a precursor for introducing dysprosium into these materials. heegermaterials.com
Phosphors for Solid-State Lighting: Dysprosium-doped materials are investigated for their potential in white light-emitting diodes (W-LEDs). mdpi.com The trivalent dysprosium ion (Dy³⁺) can exhibit characteristic emission bands in the blue, yellow, and red regions of the visible spectrum. mdpi.com Specifically, the transitions from the ⁴F₉/₂ energy level to the ⁶H₁₅/₂, ⁶H₁₃/₂, and ⁶H₁₁/₂ levels result in blue, yellow, and red light, respectively. mdpi.comnih.gov The relative intensities of these emissions can be tuned to produce white light. mdpi.com Research has shown that novel phosphors, such as Dy³⁺-doped Ca₁₀(PO₄)₆Cl₂, can be synthesized using wet chemical techniques and show promise for near-UV phosphor applications in solid-state lighting. nih.gov
Laser Technology: Dysprosium is used in conjunction with other elements in the fabrication of laser materials. wikipedia.org The specific energy level transitions of the Dy³⁺ ion allow for the emission of photons at particular wavelengths, a fundamental principle of laser operation.
Table 2: Luminescent Transitions of the Dy³⁺ Ion
| Transition | Emitted Color | Wavelength (nm) |
|---|---|---|
| ⁴F₉/₂ → ⁶H₁₅/₂ | Blue | ~474-483 nih.govnih.gov |
| ⁴F₉/₂ → ⁶H₁₃/₂ | Yellow/Orange | ~572-575 nih.govnih.gov |
| ⁴F₉/₂ → ⁶H₁₁/₂ | Red | ~668 nih.gov |
Development of Catalytic Materials
The unique electronic structure and reactivity of dysprosium compounds make them potential candidates for catalytic applications. this compound can serve as a precursor for synthesizing various dysprosium compounds used in catalysis and materials science. heegermaterials.com Nanofibers of dysprosium compounds, for instance, possess a large surface area and can act as catalysts. wikipedia.org
Preparation of Dysprosium Oxide Nanoparticles and Thin Films
Dysprosium(III) sulfate is a versatile starting material for the preparation of dysprosium oxide (Dy₂O₃) nanoparticles and thin films, which have a range of applications.
Dysprosium Oxide Nanoparticles: Methods for preparing dysprosium oxide nanoparticles have been developed using dysprosium salts, which can be derived from dysprosium(III) sulfate. google.comgoogle.com One method involves preparing a solution containing dysprosium salts and then subjecting it to heat treatment. google.com Another approach involves the thermal decomposition of a precursor like dysprosium carbonate, which can be synthesized from a dysprosium salt solution. researchgate.net These nanoparticles, with sizes in the range of tens of nanometers, can be used to reinforce other materials and act as catalysts. wikipedia.orggoogle.com
Dysprosium Oxide Thin Films: Dysprosium oxide thin films are noted for their chemical and thermal stability, high dielectric constant, and wide band gap. sigmaaldrich.com These properties make them suitable for applications such as optical coatings and protective layers for optical components. sigmaaldrich.com Dysprosium(III) sulfate can be a precursor in the synthesis of the dysprosium compounds used to create these thin films.
Dopant in Advanced Glass and Ceramic Matrices
This compound is used as a dopant in the production of specialized glass and ceramic materials. heegermaterials.com The introduction of dysprosium ions into these matrices can impart specific optical and luminescent properties.
Glass and Glass-Ceramics: Dysprosium-doped glasses and glass-ceramics are being developed for applications such as white LEDs. mdpi.com For example, glasses from the Na₂O-Al₂O₃-SiO₂-B₂O₃-Dy₂O₃ system have been prepared and studied for their photoluminescent properties. nih.gov The emission color of these materials can be controlled by the concentration of Dy³⁺ ions and the thermal treatment conditions. nih.gov The yellow-to-blue fluorescence intensity ratio is a key factor in evaluating these materials for white light generation. mdpi.com
Research in Neutron Absorption Applications
Dysprosium possesses a high thermal-neutron absorption cross-section, making it a valuable material in nuclear applications. wikipedia.org Specifically, it has been utilized as a slow neutron absorber in the fuel assemblies of Advanced Heavy Water Reactors (AHWR) to achieve a negative coolant void reactivity. iaea.org Dysprosium is also used as a burnable poison in some water reactors and high-temperature graphite-moderated reactors. iaea.org Dysprosium(III) sulfate can be used to produce dysprosium oxide, which is then incorporated into materials like dysprosium-oxide-nickel cermets for use in neutron-absorbing control rods in nuclear reactors. heegermaterials.comwikipedia.org The various isotopes of dysprosium have different absorption cross-sections, with ¹⁶⁴Dy having the largest for thermal neutrons. iaea.org
Environmental and Resource Recovery Research
The increasing demand for rare earth elements (REEs) in high-tech applications has driven research into their recovery from secondary, unconventional sources. Dysprosium(III) sulfate is central to hydrometallurgical processes developed to reclaim these valuable materials from industrial waste streams.
Significant research efforts are underway to extract REEs from waste materials like acid mine drainage (AMD) and spent nickel-metal hydride (NiMH) batteries. researchgate.netnih.govresearchgate.net AMD, the outflow of acidic water from mining sites, can be surprisingly rich in REEs, presenting an opportunity for environmental remediation combined with resource recovery. nih.govacs.org Studies have demonstrated that REEs can be recovered from AMD through various processes, including precipitation and the use of supported liquid membranes, which selectively extract REE ions from complex aqueous solutions. nih.govacs.orgimwa.info
Spent NiMH batteries are another important secondary source of REEs. researchgate.netnih.gov Hydrometallurgical processing of these batteries often involves leaching the electrode materials with sulfuric acid. researchgate.net In this process, the REEs are dissolved and can then be precipitated from the leachate as mixed rare earth double sulfates, a form chemically related to this compound. researchgate.net This step is crucial for separating the valuable REEs from other metals present in the battery waste, such as nickel. researchgate.net
Separating individual REEs from each other is a significant challenge due to their chemical similarity. azom.comscientific.net Selective precipitation and crystallization are key methods being refined to improve separation efficiency. pnnl.govrsc.org Research has shown that REEs can be separated by carefully controlling conditions such as pH. scientific.net For example, one study investigating the separation of dysprosium from a rare earth hydroxide (B78521) concentrate found that the precipitation efficiency of Dy was highly dependent on pH, with optimal separation achieved under specific alkaline conditions. scientific.net
Another effective method is fractional separation by oxalate (B1200264) precipitation. rsc.org The process involves dissolving mixed rare earth oxides (often from recycled magnets) in acid and then selectively precipitating them as oxalates. rsc.org Recent innovations have demonstrated that selective dissolution of specific rare earth oxalates can be achieved using environmentally benign chemicals, allowing for the efficient extraction of dysprosium even when it is present in low concentrations, such as in NdFeB magnet waste. rsc.org
Electrodialysis is an emerging membrane-based separation technology that uses an electric potential to transport ions across ion-exchange membranes. researchgate.net This technique offers a promising alternative to traditional solvent extraction methods for separating REEs. researchgate.netonemine.org Research has specifically explored the use of electrodialysis to separate heavy REEs like dysprosium from light REEs such as neodymium (Nd) and praseodymium (Pr). researchgate.net In one study, a system using a combination of cation-exchange membranes and specialized anion-exchange membranes successfully separated dysprosium from a mixture containing Nd and Pr. researchgate.net The separation is based on differences in the electrochemical properties and ionic mobility of the rare earth ions, demonstrating a pathway toward more sustainable and cost-effective REE processing. researchgate.net
Research on Paramagnetic Properties for Advanced Imaging
The strong paramagnetic properties of the dysprosium(III) ion make it a subject of intense research for applications in medical imaging, particularly as a contrast agent for Magnetic Resonance Imaging (MRI).
Gadolinium(III)-based complexes are the most common T1 contrast agents used in clinical MRI, which work by shortening the longitudinal relaxation time (T1) of water protons to produce brighter images. researchgate.net However, there is growing interest in developing alternative and complementary agents, especially for high-field MRI scanners. researchgate.netrsc.org The dysprosium(III) ion (Dy³⁺) is a leading candidate for T2 contrast agents, which shorten the transverse relaxation time (T2) to produce darker images. researchgate.netmdpi.com
The mechanism behind Dy³⁺'s effectiveness as a T2 agent is known as Curie spin relaxation. rsc.orgsemanticscholar.org Unlike gadolinium, Dy³⁺ has a very short electronic relaxation time and a high magnetic moment. researchgate.netsemanticscholar.org This primarily affects T2, and the effect increases with the strength of the external magnetic field, making dysprosium-based agents particularly promising for use in ultra-high-field MRI. researchgate.netsemanticscholar.orgresearchgate.net
Fundamental research has explored various dysprosium-containing materials, from small molecular chelates like Dy-DOTA to advanced nanoparticles. rsc.orgnih.gov Studies on dysprosium oxide (Dy₂O₃) and dysprosium phosphate (B84403) (DyPO₄) nanoparticles have shown exceptionally high T2 relaxivity (r2) values, which quantify the agent's efficiency. mdpi.comnih.govnih.gov For instance, DyPO₄ nanoparticles demonstrated an r2 value of 516 mM⁻¹s⁻¹ at a magnetic field of 9.4 Tesla, among the highest reported for a dysprosium-based material. nih.gov These fundamental studies are crucial for designing the next generation of highly efficient T2 contrast agents for advanced diagnostic imaging. researchgate.net
Table 2: Comparison of T2 Relaxivity for Selected Dysprosium-Based MRI Contrast Agents
| Compound/Material | Magnetic Field (Tesla) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio |
| Carbon-Coated Dysprosium Oxide (DYO@C) NPs | 3.0 T | 5.7 | 57 |
| d-glucuronic acid coated Dy₂O₃ NPs | 1.5 T | 65.04 | N/A |
| Dysprosium Hydroxide Nanorods | 1.5 T | 181.57 | N/A |
| DyPO₄ Nanoparticles (57 nm) | 9.4 T | 516 | N/A |
This table summarizes reported relaxivity values from different research studies. Values are highly dependent on particle size, coating, and measurement conditions. NPs = Nanoparticles. mdpi.comnih.govnih.gov
Tracer Applications in Metabolic Research
This compound has found a niche application in metabolic research, not as a substance that is actively metabolized, but as an inert or non-absorbable tracer. This application is crucial for studies investigating nutrient absorption and digestibility in biological systems. The principle relies on the fact that dysprosium, as a heavy lanthanide, is poorly absorbed by the gastrointestinal tract. When administered with feed or a specific nutrient, its concentration in the feces can be used to calculate the apparent digestibility and absorption of that nutrient.
One of the primary advantages of using dysprosium as a tracer is its high analytical sensitivity. It can be accurately detected at very low concentrations using techniques such as neutron activation analysis or inductively coupled plasma mass spectrometry (ICP-MS). This allows for the use of minimal amounts of the tracer, reducing any potential interference with the normal metabolic processes of the subject.
Research in this area has demonstrated the utility of dysprosium in quantifying the absorption of various minerals. For instance, studies in human subjects have successfully employed dysprosium to track the absorption of essential minerals like zinc, copper, and magnesium. nih.gov By administering a known amount of dysprosium alongside the mineral of interest, researchers can determine the extent of the mineral's absorption by measuring the ratio of the mineral to dysprosium in fecal samples.
The use of non-absorbable markers like dysprosium is a powerful tool in nutritional science, providing a non-radioactive and safe method for conducting detailed absorption studies in both animals and humans.
| Research Focus | Model Organism | Key Findings |
| Mineral Absorption | Humans | Dysprosium can be used as a quantitative fecal marker to study the absorption of zinc, copper, and magnesium. nih.gov |
| Nutrient Digestibility | Livestock | Lanthanide elements, including dysprosium, serve as effective inert markers in feed to determine nutrient digestibility. |
| Gastrointestinal Transit | Rodents | The passage rate of digesta can be determined by monitoring the excretion of dysprosium. |
Standardization and High-Purity Compositions for Scientific and Industrial Reference Materials
High-purity this compound serves as a critical reference material in scientific and industrial settings. The availability of this compound in standardized, high-purity forms is essential for the calibration of analytical instruments, the validation of chemical methods, and for quality control in manufacturing processes that utilize dysprosium compounds.
The standardization of this compound involves rigorous purification processes to reduce impurities to acceptable levels. Commercial suppliers offer various grades of purity, typically ranging from 99% to 99.999%. americanelements.comprochemonline.com The production of such high-purity materials often involves multiple steps, including precipitation and recrystallization, to remove other rare earth elements and non-rare earth metal impurities.
The certification of this compound as a reference material is conducted by national and international standards organizations. This certification process involves detailed characterization of the material to establish its exact purity and the concentration of any residual impurities. Analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Emission Spectrography are employed to determine the levels of trace impurities. rareearth.com.cn The water of hydration is also a critical parameter that is verified, often using thermogravimetric analysis (TGA).
The availability of well-characterized, high-purity this compound is vital for ensuring the accuracy and comparability of analytical data across different laboratories and industries. These reference materials are indispensable for research in materials science, electronics, and for environmental monitoring where accurate quantification of rare earth elements is required.
| Purity Grade | Typical Impurity Profile (Non-Rare Earth) | Common Analytical Techniques for Purity Assessment |
| 99% | Fe2O3, SiO2, CaO at higher ppm levels | Volumetric Titration, Gravimetric Analysis |
| 99.9% | Controlled levels of Fe, Si, Ca, Cu, Ni, Zn, Pb | ICP-Atomic Emission Spectrography rareearth.com.cn |
| 99.99% and higher | Trace levels of a wide range of metallic impurities at low ppm to ppb levels | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
Future Research Directions and Emerging Areas for Dysprosium Iii Sulfate Octahydrate
Development of Novel Synthesis Pathways with Enhanced Green Chemistry Principles
The traditional synthesis of dysprosium compounds, including the sulfate (B86663), often involves processes that are energy-intensive and utilize harsh chemicals, leading to considerable waste. energydigital.comuochb.cz Recognizing these environmental and economic drawbacks, a significant future research direction is the development of novel synthesis pathways grounded in the principles of green chemistry.
Current research is exploring the use of more environmentally benign solvents to replace toxic petrochemical-based options like dimethylformamide and tetrahydrofuran (B95107) in wet synthesis methods. rsc.org The goal is to devise scalable production routes that are both cost-effective and sustainable. rsc.org One innovative approach involves designing processes that use sulfur to create intermediate polysulfides, which exhibit high solubility in a wider array of greener solvents, thereby avoiding high-energy and high-pressure conditions. rsc.org Another promising area is the application of solvothermal synthesis, which can be a more environmentally friendly route to creating lanthanide-based materials. researchgate.netepa.gov
Future work will likely focus on:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods.
Sonochemical Methods: Utilizing ultrasound to drive chemical reactions can lead to unique morphologies and faster reaction rates at ambient temperatures.
Ionic Liquids and Deep Eutectic Solvents: These novel solvent systems can offer low toxicity, high thermal stability, and recyclability, making them attractive alternatives for synthesis and extraction processes.
In-depth Mechanistic Understanding of Thermal Decomposition under Various Atmospheres
The thermal behavior of Dysprosium(III) sulfate octahydrate is critical for its application in high-temperature processes, such as the manufacturing of ceramics, catalysts, and phosphors. While the decomposition of various lanthanide compounds has been studied, a detailed mechanistic understanding specific to this compound is still an area ripe for exploration. iaea.orgunesp.brresearchgate.net
Research on other lanthanide complexes has shown that the decomposition pathway can be highly dependent on the surrounding atmosphere. chempap.org For instance, studies on lanthanide complexes with N-phenylanthranilic acid revealed different decomposition processes and final products when heated in air versus a nitrogen atmosphere. chempap.org Similarly, the thermal decomposition of lanthanide thiodiglycolates proceeds through the loss of water molecules followed by the decomposition of the anhydrous complexes into oxysulfates. iaea.org
Future research on this compound should systematically investigate its decomposition under various controlled atmospheres:
Inert Atmosphere (e.g., Nitrogen, Argon): To understand the intrinsic decomposition pathway without the influence of oxidative or reductive species.
Oxidizing Atmosphere (e.g., Air, Oxygen): To determine the formation kinetics and stability of oxide or oxysulfate phases, which are common end-products. chempap.org
Reductive Atmosphere (e.g., Hydrogen, Carbon Monoxide): To explore the possibility of forming reduced dysprosium species or preventing the formation of higher oxidation state impurities.
Advanced analytical techniques such as High-Temperature X-ray Diffraction (HT-XRD) coupled with Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) would be invaluable. This would allow for real-time identification of intermediate phases and evolved gases, providing a comprehensive picture of the reaction mechanisms. Such knowledge is essential for controlling the composition and microstructure of the final products derived from the thermal treatment of this compound.
Exploration of this compound in New Coordination Architectures
This compound is an excellent starting material for the synthesis of advanced coordination polymers (CPs) and metal-organic frameworks (MOFs). heegermaterials.com These materials are constructed from metal ions or clusters (nodes) linked by organic ligands, creating extended one-, two-, or three-dimensional structures. researchgate.net The unique electronic configuration of the Dy(III) ion makes it a prime candidate for creating materials with fascinating magnetic and luminescent properties. rsc.orgrsc.org
Recent research has demonstrated the successful synthesis of various dysprosium-based CPs and MOFs exhibiting behaviors like single-molecule magnets (SMMs) and proton conduction. acs.orgfrontiersin.orgnih.govrsc.org By carefully selecting organic linkers to coordinate with the dysprosium ions sourced from precursors like the sulfate salt, researchers can tailor the resulting framework's topology, porosity, and functionality. researchgate.net For example, a 2D dysprosium coordination polymer synthesized hydrothermally showed field-induced slow magnetic relaxation. frontiersin.orgnih.gov The flexible and high coordination number of the Dy(III) ion allows for a wide variety of structural possibilities. frontiersin.orgnih.gov
Future research will likely focus on:
Rational Design of Linkers: Synthesizing novel organic ligands designed to control the geometry around the Dy(III) ion to enhance SMM behavior or create specific host-guest interaction sites.
Heterobimetallic Frameworks: Incorporating a second metal ion alongside dysprosium to create materials with synergistic or switchable properties. A dysprosium(III)-iron(III) complex has already been synthesized, demonstrating the feasibility of this approach. mdpi.com
Post-Synthetic Modification: Modifying the synthesized frameworks to introduce new functional groups or active sites, further expanding their potential applications.
The exploration of this compound in these new architectures opens a door to materials designed for applications in quantum computing, high-density data storage, sensing, and catalysis. researchgate.net
Table 1: Examples of Dysprosium-Based Coordination Architectures and Their Properties
| Architecture Type | Key Components | Observed Properties | Potential Applications | Reference |
|---|---|---|---|---|
| 1D Metal-Organic Chain | Dy(III) and Na(I) ions, 5-aminopyridine-2-carboxylic acid | Intense photoluminescence, Single-Ion Magnet (SIM) behavior | Luminescent materials, Magnetic devices, Metal-based drugs | researchgate.netrsc.org |
| 3D Metal-Organic Framework (MOF) | Dy(III) ions, 2,5-dihydroxyterephthalic acid | Ratiometric luminescence pH sensing, Ferromagnetic interaction, Superionic proton conduction | Smart multitasking devices, pH sensors, Proton exchange membranes | acs.org |
| 2D Coordination Polymer (CP) | Dy(III) ions, 4,6-dioxido-1,3-benzenedicarboxylate | Field-induced slow magnetic relaxation, Proton conduction, Luminescence | Single-Molecule Magnets (SMMs), proton-conducting materials | frontiersin.orgnih.gov |
| 3D MOF with ecu Topology | Dy(III) cubane (B1203433) units | Field-induced slow magnetic relaxation | Framework materials with novel magnetic properties | rsc.org |
Advanced Computational Modeling for Predicting and Designing Material Properties
The experimental "trial-and-error" approach to materials discovery is time-consuming and resource-intensive. Advanced computational modeling offers a powerful, predictive tool to accelerate the design of new materials based on this compound. By simulating materials at the atomic level, researchers can gain deep insights into their structure-property relationships before a single experiment is performed. researchgate.netnih.gov
Methods like Density Functional Theory (DFT) and other ab initio calculations are becoming increasingly crucial. mdpi.com For instance, an electrostatic model has been successfully developed to predict the magnetic anisotropy of low-symmetry dysprosium(III) complexes based solely on their X-ray crystal structures. researchgate.net This is particularly important for designing next-generation SMMs. Computational studies can also elucidate the stability of supramolecular architectures by analyzing intermolecular interactions like hydrogen bonds. mdpi.com
Key areas for future computational research include:
Modeling Decomposition Pathways: Simulating the thermal decomposition of this compound to predict intermediate structures and energy barriers, complementing experimental studies.
Predicting Spectroscopic and Magnetic Properties: Calculating magnetic susceptibility, luminescence spectra, and other properties for hypothetical coordination frameworks to identify the most promising candidates for synthesis.
High-Throughput Screening: Using computational workflows to rapidly screen large libraries of potential organic linkers for their suitability in forming stable and functional MOFs with dysprosium.
Multiscale Modeling: Combining quantum mechanical calculations with classical force fields to model larger, more complex systems and phenomena, such as defect formation and ion transport in dysprosium-containing ceramics. researchgate.net
The synergy between computational modeling and experimental validation will be a defining feature of future materials research, enabling a more rational and efficient design process.
Sustainable Production and Recycling Methodologies for Dysprosium Compounds
The increasing demand for dysprosium in green energy technologies like wind turbines and electric vehicles has highlighted its status as a critical raw material. samaterials.comenergydigital.com However, the global supply chain is concentrated, and conventional mining and separation processes are environmentally taxing, involving substantial energy consumption and hazardous waste production. energydigital.comuochb.cz Therefore, a crucial area of future research is the development of sustainable production and, especially, recycling methodologies for dysprosium compounds.
Significant efforts are underway to create cleaner and more efficient methods to recover dysprosium from end-of-life products, particularly from neodymium-iron-boron (NdFeB) permanent magnets, which are a major application. ucsb.edumdpi.com These emerging recycling technologies represent a significant improvement over traditional liquid-liquid extraction.
Key innovative recycling strategies include:
Selective Chelation: Developing new ligands or chelating agents that can selectively bind to and separate specific rare-earth elements. For example, a chelator known as G-macropa has been used to separate dysprosium from neodymium in an aqueous solution at room temperature. ucsb.edu Another approach uses a tripodal nitroxide ligand (H₃TriNOX) for selective separation. core.ac.ukupenn.edu
Ionic Liquid-Based Extraction: Using ionic liquids like Cyphos IL 104 to selectively extract dysprosium from dissolved magnet waste, with studies showing a significant increase in dysprosium concentration after a single extraction and stripping cycle. mdpi.com
Environmentally Friendly Precipitation: A recently developed method uses a specific chelator to precipitate one rare earth (like neodymium) while leaving dysprosium in solution, allowing for easy separation without the use of toxic organic solvents. uochb.cz
Table 2: Comparison of Emerging Dysprosium Recycling Technologies
| Technology/Method | Principle | Advantages | Reference |
|---|---|---|---|
| Selective Chelation (G-macropa) | Uses a chelator to bind larger Nd atoms, allowing smaller Dy atoms to precipitate as a carbonate salt. | Operates at room temperature; avoids toxic organic solvents; high separation factor. | ucsb.edu |
| Selective Chelation (H₃TriNOX Ligand) | A novel tripodal nitroxide ligand selectively separates Nd and Dy. | More environmentally friendly than traditional liquid-liquid extraction. | core.ac.ukupenn.edu |
| Ionic Liquid Extraction (Cyphos IL 104) | Uses a phosphonium (B103445) ionic liquid to extract Dy from an aqueous solution of dissolved magnets. | Potential for high selectivity and recovery rates. | mdpi.com |
| Water-Based Precipitation | A custom chelator selectively precipitates one rare earth, leaving others in a water-based solution. | Environmentally friendly; no hazardous waste; high purity separation. | uochb.cz |
The future of a stable and sustainable supply of dysprosium compounds, including this compound, is intrinsically linked to the successful industrial-scale implementation of these advanced recycling technologies. This will not only mitigate supply risks but also reduce the environmental footprint associated with this critical element. energydigital.comuochb.cz
Q & A
Q. What safety precautions are critical when handling Dysprosium(III) sulfate octahydrate in laboratory settings?
this compound is hygroscopic and may cause skin, eye, or respiratory irritation. Key precautions include:
Q. How can researchers verify the purity of this compound?
Purity assessment typically involves:
- Complexometric titration with EDTA to quantify dysprosium content (target: ≥99.9% metals basis) .
- X-ray diffraction (XRD) to confirm crystallinity and phase purity by comparing with reference lattice parameters (e.g., atomic coordinates in Table 2 ).
- Thermogravimetric analysis (TGA) to validate hydration state (8H₂O loss at ~100–200°C) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
The compound is sparingly soluble in water (~80 g/L at 20°C) but dissolves readily in dilute sulfuric acid. Key considerations:
- Prepare solutions under controlled humidity to avoid hydrolysis.
- Note that some lanthanide sulfates exhibit retrograde solubility (decreasing solubility with temperature increases), requiring temperature-controlled dissolution .
Advanced Questions
Q. How can researchers resolve discrepancies in reported molecular weights of this compound?
Discrepancies (e.g., 757.31 vs. 372.998 g/mol) arise from confusion between hydrated and anhydrous forms. To resolve:
- Calculate theoretical molecular weight using the formula Dy₂(SO₄)₃·8H₂O:
Q. What methodologies are recommended for determining the crystal structure of this compound?
Use single-crystal X-ray diffraction with parameters such as:
Q. How does the paramagnetic nature of this compound influence its applications in magnetic studies?
Dysprosium(III) ions (Dy³⁺) exhibit high magnetic anisotropy, making the compound useful in:
- Magnetocaloric studies : Measure entropy changes under varying magnetic fields using SQUID magnetometry.
- Spin dynamics research : Employ electron paramagnetic resonance (EPR) to probe crystal field effects .
Q. What experimental strategies mitigate hygroscopicity during the synthesis of this compound?
Synthesis via reaction of Dy₂O₃ with H₂SO₄ requires:
Q. How can researchers address contradictions in stability data across Safety Data Sheets (SDS)?
Cross-reference SDS from authoritative sources (e.g., Apollo Scientific , Aladdin ) and validate claims via:
- Stability testing : Monitor decomposition under controlled humidity/temperature.
- Compatibility studies : Assess reactivity with common lab reagents (e.g., acids, oxidizers) .
Comparative Research Questions
Q. How do the properties of this compound compare to other lanthanide sulfates (e.g., Tb₂(SO₄)₃·8H₂O)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
